DM3-Sme
Description
The exact mass of the compound this compound is 811.2939150 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIJPSIDUQDNN-UQJMXLCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-70-6 | |
| Record name | Maytansine, N2′-deacetyl-N2′-[4-(methyldithio)-1-oxopentyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796073-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on DM3-SMe as a Tubulin Inhibitor in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cytoskeleton in Oncology
The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology. Its roles are critical in maintaining cell structure, facilitating intracellular transport, and, most importantly, forming the mitotic spindle essential for chromosome segregation during cell division. The high proliferative rate of cancer cells makes them exquisitely dependent on the proper function of the mitotic spindle. This dependency has established tubulin as one of the most validated and successful targets in cancer chemotherapy.
Agents that interfere with microtubule dynamics are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, maytansinoids). DM3-SMe is a potent, synthetic derivative of maytansine, a natural product that functions as a powerful microtubule-destabilizing agent. As a tubulin inhibitor, this compound exerts its cytotoxic effects by disrupting microtubule function, leading to mitotic arrest and subsequent apoptosis. Its exceptional potency has made it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver highly cytotoxic agents directly to cancer cells. This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its evaluation in a cancer research setting.
Core Mechanism of Action
This compound exerts its anticancer effects by directly interacting with tubulin, the fundamental building block of microtubules.
-
Binding Site: this compound binds to the maytansine site on β-tubulin. This site is distinct from those of other well-known tubulin inhibitors like colchicine, vinca alkaloids, or taxanes.[1] Binding at this site sterically hinders the formation of longitudinal tubulin-tubulin interactions, which are essential for the elongation of microtubules.[1]
-
Inhibition of Polymerization: By binding to tubulin dimers, this compound suppresses the polymerization of tubulin into microtubules. Unlike microtubule-stabilizing agents, which lock microtubules in a polymerized state, this compound actively promotes their disassembly.[2]
-
Disruption of Microtubule Dynamics: The primary mechanism of action is the suppression of microtubule dynamics. Microtubules in a cell are in a constant state of flux, rapidly growing and shrinking in a process called "dynamic instability." This process is vital for the mitotic spindle to correctly capture and align chromosomes. This compound dampens these dynamics, preventing the spindle from functioning correctly.
-
Mitotic Arrest: The disruption of the mitotic spindle function activates the spindle assembly checkpoint, a crucial cellular safeguard. This activation halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase.[3]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by the activation of caspases (such as caspase-3, -8, and -9), leading to the systematic dismantling of the cell.[3][4][5]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound, from tubulin binding to the induction of apoptosis.
Role as a Payload in Antibody-Drug Conjugates (ADCs)
The extreme potency of this compound makes it an ideal cytotoxic "payload" for ADCs. In this application, this compound is attached via a specialized linker to a monoclonal antibody that targets a tumor-specific antigen on the surface of cancer cells.
Quantitative Data Presentation
This compound exhibits exceptionally high cytotoxic activity in vitro. The available data highlights its sub-nanomolar potency.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Metric | Value | Cell Line | Citation |
| This compound | IC₅₀ | 0.0011 nM | Not Specified | [6] |
Note: The IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. The extremely low value for this compound underscores its potent cytotoxic nature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Objective: To determine if this compound inhibits the assembly of tubulin heterodimers into microtubules.
Principle: A fluorescent reporter, such as DAPI, binds preferentially to polymerized microtubules, resulting in an increase in fluorescence intensity. An inhibitor of polymerization will prevent this increase.
Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., from porcine brain)
-
Tubulin General Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (100%)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Assay Buffer to a final concentration of ~4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a 1x Assay Buffer with 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of this compound and control compounds in the 1x Assay Buffer.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (known inhibitor) controls.
-
Add DAPI to the reconstituted tubulin stock to a final concentration of ~6 µM.
-
Initiate the reaction by adding the tubulin/DAPI mixture to each well to achieve a final tubulin concentration of 2 mg/mL.
-
-
Measurement:
-
Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
-
Cell Viability / Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to a cytotoxic compound.
Objective: To determine the concentration-dependent cytotoxicity of this compound on a cancer cell line.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot percent viability against the log of the this compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle.
Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells. The fluorescence intensity of individual cells is directly proportional to their DNA content. Flow cytometry measures this intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells (to include apoptotic cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and generate a histogram of DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of this compound-treated cells to the control to identify arrest at a specific phase (an accumulation of cells in the G2/M peak is expected).[3]
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the preclinical evaluation of a tubulin inhibitor like this compound.
Conclusion and Future Directions
This compound is a tubulin inhibitor of extraordinary potency, operating through the disruption of microtubule polymerization, which culminates in G2/M cell cycle arrest and apoptosis. Its primary application in modern oncology is as a cytotoxic payload in antibody-drug conjugates, a strategy that leverages its high potency while mitigating systemic toxicity through targeted delivery. The technical protocols detailed in this guide provide a robust framework for researchers to investigate this compound and novel tubulin-targeting agents.
Future research should aim to broaden the publicly available data on this compound, including its IC₅₀ values across a comprehensive panel of cancer cell lines with varying resistance mechanisms. Further elucidation of its interaction with different tubulin isotypes and the downstream signaling pathways it modulates will provide deeper insights into its mechanism of action and potential biomarkers for sensitivity. As ADC technology continues to evolve with novel linkers and antibody targets, potent payloads like this compound will remain at the forefront of targeted cancer therapy development.
References
- 1. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Microtubule/Tubulin抑制剂 | MCE [medchemexpress.cn]
The Role of Maytansinoids, Featuring DM3-Sme, in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of maytansinoids, with a specific focus on the derivative DM3-Sme, in the design and application of Antibody-Drug Conjugates (ADCs). Maytansinoids are highly potent cytotoxic agents that, when linked to a monoclonal antibody, offer a targeted approach to cancer therapy, aiming to maximize efficacy while minimizing systemic toxicity. This document provides a comprehensive overview of their mechanism of action, experimental protocols for their evaluation, and quantitative data from preclinical studies.
Introduction to Maytansinoid ADCs
Maytansinoids, derivatives of the natural product maytansine, are potent mitotic inhibitors that disrupt microtubule assembly, a critical process for cell division.[1] Their high cytotoxicity, however, initially limited their therapeutic potential due to severe side effects.[1] The advent of ADCs provided a solution by enabling the targeted delivery of these potent payloads directly to cancer cells, thereby increasing the therapeutic window.[2]
An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload like a maytansinoid, and a chemical linker that connects the two.[3] The specificity of the mAb ensures that the cytotoxic payload is delivered preferentially to cancer cells, sparing healthy tissues.
This compound is a thiol-containing maytansinoid derivative designed for conjugation to antibodies.[4][5] The "Sme" designation refers to a methyl-disulfide group, which can be used to form a cleavable disulfide bond with a linker on the antibody.[6] This design allows for the stable circulation of the ADC in the bloodstream and the subsequent release of the active maytansinoid payload within the target cancer cell.
Mechanism of Action
The mechanism of action of maytansinoid-based ADCs is a multi-step process that begins with targeted delivery and culminates in apoptotic cell death.
-
Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[3] Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing various degradative enzymes.[7] Within the acidic environment of the lysosome, the linker connecting the maytansinoid to the antibody is cleaved. In the case of disulfide linkers, such as those that can be formed with this compound, the reducing environment of the cell also contributes to the release of the thiol-containing maytansinoid.[6]
-
Microtubule Disruption: The released maytansinoid payload diffuses into the cytoplasm and binds to tubulin, the protein subunit of microtubules.[1] This binding inhibits the polymerization of tubulin, disrupting the dynamic instability of microtubules.[8] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10] This process involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins.[9][10]
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Signaling pathway of maytansinoid ADC-induced apoptosis.
Quantitative Data on Maytansinoid ADCs
The efficacy of maytansinoid ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. Pharmacokinetic properties are also crucial for determining the dosing regimen and predicting potential toxicities.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro potency of an ADC. The following table summarizes representative IC50 values for maytansinoid ADCs in various cancer cell lines. It is important to note that these values can vary depending on the specific antibody, linker, maytansinoid payload, and the experimental conditions.
| Cancer Type | Cell Line | Target Antigen | Maytansinoid Payload | IC50 (ng/mL) | Reference |
| Breast Cancer | SK-BR-3 | HER2 | DM1 | 15 - 30 | [2] |
| BT-474 | HER2 | DM1 | 20 - 50 | [2] | |
| MCF-7 | Trop-2 | MMAE | ~10 | [11] | |
| Gastric Cancer | NCI-N87 | HER2 | DM1 | 5 - 20 | [7] |
| Ovarian Cancer | SKOV3 | HER2 | DM1 | ~25 | [12] |
| OVCAR-3 | Mesothelin | DM4 | ~100 | [13] | |
| Lung Cancer | NCI-H226 | Mesothelin | DM4 | ~50 | [13] |
In Vivo Efficacy
The in vivo antitumor activity of maytansinoid ADCs is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice. Key parameters include tumor growth inhibition (TGI) and, in some cases, complete tumor regression.
| Animal Model | Tumor Model (Cell Line) | Target Antigen | Maytansinoid ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Mouse | NCI-N87 (Gastric) | HER2 | Trastuzumab-DM1 | 10 | >90 | [7] |
| Mouse | HCC-1954 (Breast) | HER2 | Trastuzumab-DM1 | 10 | Significant Regression | [7] |
| Mouse | SKOV3 (Ovarian) | HER2 | Trastuzumab-DM1 | 15 | ~80 | [12] |
| Rat | NCI-N87 (Gastric) | HER2 | Trastuzumab-vc-MMAE | 1 | Significant Inhibition | [14] |
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These parameters help in determining the appropriate dosing schedule for clinical trials.
| Species | ADC | Analyte | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Rat | Anti-CD22-MCC-DM1 | Total Antibody | 6.7 | 7.9 | [15] |
| Conjugated ADC | 13.4 | 4.5 | [15] | ||
| Monkey | Anti-CD79b-vc-MMAE | Total Antibody | ~15 | ~10 | [16] |
| Conjugated ADC | ~20 | ~5 | [16] | ||
| Mouse | Trastuzumab-MCC-DM1 | Total Antibody | 8.4 | - | [15] |
| Conjugated ADC | 19 | - | [15] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the development and evaluation of maytansinoid ADCs.
ADC Synthesis and Conjugation (Thiol-reactive Maytansinoid)
This protocol outlines the general steps for conjugating a thiol-containing maytansinoid, such as a DM3 derivative, to an antibody via a maleimide-containing linker (e.g., SMCC).
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to remove any interfering substances.
-
If necessary, reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker Activation of Antibody (if using a heterobifunctional linker like SMCC):
-
Dissolve the maleimide-containing linker (e.g., SMCC) in an organic solvent like DMSO.
-
Add the linker solution to the antibody solution at a specific molar ratio to activate the lysine residues.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.
-
Remove excess, unreacted linker by desalting or dialysis.
-
-
Conjugation of Maytansinoid:
-
Dissolve the thiol-containing maytansinoid (e.g., DM3 derivative) in an appropriate solvent.
-
Add the maytansinoid solution to the activated or reduced antibody solution. The maleimide groups on the linker (or directly on the antibody if a maleimide-functionalized antibody is used) will react with the thiol group of the maytansinoid to form a stable thioether bond.
-
Incubate the reaction mixture for a specified time (e.g., 2-16 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
ADC Development Workflow
References
- 1. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new TROP2-targeting antibody-drug conjugate shows potent antitumor efficacy in breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webfiles.pfizer.com [webfiles.pfizer.com]
- 14. youtube.com [youtube.com]
- 15. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxicity of DM3-Sme: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic properties of DM3-Sme, a potent maytansinoid derivative employed as a payload in antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's action, detailed experimental protocols for its assessment, and a summary of its cytotoxic potency across various cancer cell lines.
Core Concept: A Microtubule-Targeting Payload
This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity. As the cytotoxic component of an ADC, this compound is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the highly potent this compound is delivered directly to cancer cells, minimizing off-target toxicity to healthy tissues.
The primary mechanism of action for this compound is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the cellular cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Quantitative Analysis of Cytotoxicity
The potency of this compound, both as a free molecule and as part of an ADC, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity.
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| BT474 | Breast Cancer | Free Maytansine | 0.42[1] |
| BJAB | Lymphoma | Free Maytansine | 0.27[1] |
| Various Lymphoma Lines | Lymphoma | Maytansinoids | 0.01 - 0.09[2] |
Note: Data for this compound specifically is limited in publicly available literature. The IC50 values for free maytansine and the general range for maytansinoids provide a strong indication of the expected potency.
Experimental Protocols for Assessing Cytotoxicity
The following protocols provide a framework for conducting in vitro cytotoxicity assays to determine the efficacy of this compound or this compound-containing ADCs.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or this compound ADC
-
96-well white-walled plates (for luminescence) or clear plates (for absorbance)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[1] Allow cells to adhere and grow overnight.
-
Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Add the diluted compounds to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours, as the cytotoxic effects of microtubule inhibitors can be delayed.[3]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.[1]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways of this compound Induced Apoptosis
The cytotoxic effect of this compound culminates in the induction of apoptosis. This process is orchestrated by a complex network of signaling pathways.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
This compound Induced Apoptotic Signaling Pathway
This compound, by inhibiting tubulin polymerization, triggers a cascade of events leading to apoptosis, primarily through the intrinsic pathway.
Caption: Intrinsic apoptotic pathway induced by this compound.
This guide provides a foundational understanding of the cytotoxicity of this compound. Further research is warranted to expand the database of IC50 values across a broader range of cancer cell lines and to further elucidate the intricate signaling networks involved in maytansinoid-induced cell death.
References
- 1. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of DM3-Sme: A Potent Maytansinoid for Targeted Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The landscape of oncology is being reshaped by the advent of antibody-drug conjugates (ADCs), which offer the promise of targeted chemotherapy with an improved therapeutic window. Central to the efficacy of these biotherapeutics is the cytotoxic payload. This technical guide delves into the discovery and development of DM3-Sme, a highly potent maytansinoid derivative engineered for use in ADCs. We will explore its mechanism of action as a tubulin inhibitor, present key preclinical data, and provide detailed experimental protocols for its evaluation. Furthermore, this document will illustrate the critical signaling pathways and experimental workflows associated with the development of this compound-bearing ADCs. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from the broader maytansinoid class, particularly the closely related analogs DM1 and DM4, to provide a comprehensive overview for the scientific community.
Introduction: The Maytansinoid Family and the Need for Potent Payloads
Maytansinoids are a class of ansa macrolides originally isolated from the shrub Maytenus ovatus.[1] They are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Their high cytotoxicity, often 100 to 1000 times greater than conventional chemotherapeutic agents like doxorubicin, makes them ideal candidates for use as ADC payloads.[1] However, their systemic toxicity precluded their use as standalone therapeutics. The development of ADC technology has provided a means to harness the potent anti-tumor activity of maytansinoids while minimizing off-target effects.
This compound is a derivative of maytansine, specifically designed for conjugation to antibodies. Its high potency is evidenced by an in vitro IC50 value of 0.0011 nM, making it an exceptionally cytotoxic agent.[2] Like other maytansinoids, it exerts its effect by disrupting microtubule dynamics, a fundamental process for cell division.
Discovery and Synthesis
While the specific discovery timeline for this compound is not extensively documented in public literature, its development is a part of the broader effort to synthesize maytansine analogs with appropriate functional groups for antibody conjugation. Maytansinoids like DM1 and DM4 have been more widely studied and serve as the foundation for understanding the structure-activity relationship of compounds like this compound. The synthesis of these derivatives involves modifying the maytansine core to introduce a linker attachment point, often a thiol or disulfide group, enabling stable conjugation to a monoclonal antibody.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of this compound, like other maytansinoids, is the inhibition of tubulin polymerization. This process is crucial for the formation of the mitotic spindle during cell division.
Signaling Pathway for this compound-Induced Cell Death
The following diagram illustrates the proposed signaling cascade initiated by a this compound-containing ADC, leading to apoptosis of the cancer cell.
Preclinical Data
In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) of a DM4-containing ADC against various cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | IC50 (nM) |
| COLO 205 | Colon Carcinoma | Not Specified | ~1.0 |
| HCT-15 | Colon Carcinoma | Not Specified | ~5.0 |
| UO-31 | Renal Cancer | Not Specified | ~3.0 |
| Data is representative and compiled from studies on maytansinoid ADCs.[3] |
In Vivo Pharmacokinetics
Pharmacokinetic parameters of the free payload are critical for understanding the safety and efficacy of an ADC. The following table shows representative plasma concentrations of DM4 in patients treated with a DM4-ADC.
| ADC | Disease | Dose (mg/m²) | Mean Plasma DM4 (ng/mL) |
| Indatuximab Ravtansine | Multiple Myeloma | 140 | 5.0 - 21.9 |
| AVE9633 | Acute Myeloid Leukemia | Not Specified | 1 - 100 |
| Coltuximab Ravtansine | B-Cell Lymphoma | Not Specified | 1 - 100 |
| Data is representative and compiled from clinical trials of DM4-ADCs.[4] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize maytansinoid payloads like this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 350 nm.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (10 mM)
-
This compound or other maytansinoid
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate polymerization by adding GTP (final concentration 1 mM) to the reaction mixture and immediately transfer to the wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to determine the rate of polymerization and the extent of inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or ADC-DM3-Sme
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the ADC for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Experimental and Developmental Workflow
The development of a this compound-based ADC follows a structured workflow from initial payload characterization to preclinical in vivo studies.
Conclusion
This compound represents a potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in oncology. While specific preclinical and clinical data for this compound are not as abundant as for its counterparts DM1 and DM4, the collective knowledge of the maytansinoid class provides a strong foundation for its continued development. The experimental protocols and workflows outlined in this guide offer a framework for researchers and drug developers to evaluate and advance this compound-based ADCs, with the ultimate goal of delivering more effective and targeted therapies to cancer patients.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Maytansinoid ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of maytansinoid payloads utilized in Antibody-Drug Conjugates (ADCs), focusing on their mechanism of action, key derivatives, and the experimental methodologies crucial for their development and evaluation.
Introduction to Maytansinoids
Maytansinoids are potent microtubule-targeting agents, originally isolated from the Ethiopian shrub Maytenus ovatus.[1] They are derivatives of maytansine and function by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][3] Their high cytotoxicity, with activity in the sub-nanomolar range, makes them ideal payloads for ADCs.[2] However, their systemic toxicity necessitates targeted delivery to cancer cells, a role fulfilled by monoclonal antibodies in an ADC construct.[2]
The two most clinically relevant maytansinoid derivatives are DM1 and DM4.[2] These have been modified to include a thiol group, enabling covalent attachment to a linker molecule, which in turn connects to the antibody.[2]
Mechanism of Action
The primary mechanism of action for maytansinoids is the disruption of microtubule dynamics.[3] This process is critical for various cellular functions, most notably mitosis.
dot
Caption: Mechanism of action of a maytansinoid ADC.
Key Maytansinoid Derivatives: DM1 and DM4
DM1 (emtansine) and DM4 (ravtansine) are the most widely used maytansinoid payloads in ADC development. Their structures are similar, differing in the steric hindrance around the thiol group, which can influence the stability and properties of the resulting ADC.[4]
Quantitative Potency of Maytansinoid ADCs
The in vitro potency of maytansinoid ADCs is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The potency is influenced by factors such as the target antigen expression level, the drug-to-antibody ratio (DAR), and the linker chemistry.[5][6]
| ADC Target | Maytansinoid Payload | Linker Type | Cancer Cell Line | IC50 (pM) |
| HER2 | DM1 | Non-cleavable (SMCC) | SK-BR-3 (Breast Cancer) | 30 - 120 |
| HER2 | DM1 | Non-cleavable (SMCC) | BT-474 (Breast Cancer) | 85 - 148 (as µg/mL) |
| Folate Receptor α | DM4 | Cleavable (SPDB) | Various | Varies with DAR |
| EGFR | DM1 | Non-cleavable (SMCC) | Various | Varies with DAR |
| CanAg | DM1 | Cleavable (Disulfide) | Various | Picomolar range |
| CD33 | DM1/DM4 | Various | MOLM-13 (Leukemia) | ~50 - 10,000 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The data presented is a representative range from multiple sources.[5][6][7][8]
Experimental Protocols
Synthesis of Maytansinoid Payloads (DM1 and DM4)
The semi-synthesis of DM1 and DM4 typically starts from ansamitocin P-3, a natural product obtained from fermentation.[6][9]
dot
Caption: General workflow for the semi-synthesis of DM1 and DM4.
Detailed Methodology for DM4 Synthesis:
-
Preparation of 4-Mercapto-4-methylpentanoic acid: This is a multi-step organic synthesis process involving the reaction of isobutylene sulfide with a suitable carboxylic acid precursor.[10]
-
Esterification with N-methyl-L-alanine: The synthesized thiol-containing carboxylic acid is then reacted with N-methyl-L-alanine to form the corresponding amide.[10]
-
Coupling to Maytansinol: The resulting N-acyl-N-methyl-L-alanine is coupled to maytansinol using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of zinc chloride. This reaction yields a mixture of diastereomers.[10]
-
Purification: The desired L-amino acid-containing isomer is separated and purified using High-Performance Liquid Chromatography (HPLC).[10]
-
Reduction: The purified disulfide-protected maytansinoid is then reduced using a reducing agent like dithiothreitol (DTT) to yield the final thiol-containing DM4.[10]
Antibody-Maytansinoid Conjugation (Lysine Conjugation)
Conjugation to lysine residues is a common method for producing maytansinoid ADCs.[11]
dot
Caption: Workflow for lysine-based conjugation of maytansinoids to antibodies.
Detailed Two-Step Conjugation Protocol:
-
Antibody Modification:
-
Prepare the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
Add the bifunctional linker (e.g., SMCC) to the antibody solution. The linker-to-antibody molar ratio will influence the final DAR.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 4°C).
-
Remove excess linker by purification, for example, using size-exclusion chromatography (SEC).[11]
-
-
Conjugation to Maytansinoid:
-
Prepare the maytansinoid (DM1 or DM4) in an organic co-solvent (e.g., DMA or DMSO).
-
Add the maytansinoid solution to the linker-modified antibody.
-
Incubate the reaction mixture under controlled conditions (e.g., pH, temperature, and time) to allow the thiol group of the maytansinoid to react with the maleimide group of the linker.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated maytansinoid and other reactants using methods like SEC.
-
Characterize the purified ADC for parameters such as DAR, aggregation, and purity.[12]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the maytansinoid ADC and appropriate controls (e.g., unconjugated antibody, free maytansinoid, and vehicle).
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Bystander Killing Effect Assay
The bystander effect refers to the ability of a payload released from a target cell to kill neighboring antigen-negative cells. This can be assessed using co-culture or conditioned medium transfer assays.[13][14]
Co-Culture Assay Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the maytansinoid ADC.
-
Incubation and Imaging: Incubate the plate and monitor the viability of the fluorescently labeled antigen-negative cells over time using fluorescence microscopy or a high-content imaging system.
-
Quantification: Quantify the reduction in the number or confluence of the fluorescent antigen-negative cells to determine the extent of bystander killing.[13]
In Vivo Efficacy Studies (Xenograft Model)
Xenograft models are crucial for evaluating the anti-tumor activity of maytansinoid ADCs in a living system.[15][16]
Protocol:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, and maytansinoid ADC at different doses). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition, tumor regression, and survival analysis.[16]
Conclusion
Maytansinoid payloads, particularly DM1 and DM4, are highly effective cytotoxic agents that have been successfully incorporated into clinically approved and investigational ADCs. A thorough understanding of their mechanism of action, combined with robust experimental protocols for their synthesis, conjugation, and evaluation, is essential for the continued development of this important class of cancer therapeutics. The methodologies outlined in this guide provide a foundation for researchers and drug developers working to advance the field of antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 9. ddd.uab.cat [ddd.uab.cat]
- 10. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 11. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 12. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
- 13. agilent.com [agilent.com]
- 14. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
DM3-Sme Antibody-Drug Conjugates: A Technical Overview of Safety and Preliminary Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM3-Sme is a potent maytansinoid derivative engineered for use as a cytotoxic payload in antibody-drug conjugates (ADCs). As a member of the maytansinoid family, its mechanism of action centers on the inhibition of tubulin polymerization, a critical process for cell division, ultimately leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells.[1] While specific preclinical and clinical data for ADCs utilizing the this compound payload are not extensively available in the public domain, this guide provides a comprehensive overview of its known characteristics, the general safety profile of maytansinoid-based ADCs, and detailed experimental protocols for its evaluation. Data from closely related maytansinoid ADCs are included to provide a contextual framework for anticipated performance and potential toxicities.
Introduction to this compound
This compound is a derivative of maytansine, a natural product isolated from the shrub Maytenus ovatus.[1] Maytansinoids are highly cytotoxic agents that have demonstrated significant anti-cancer activity.[1] The "-Sme" designation in this compound likely refers to a thioether linkage, a modification designed to provide a stable covalent bond between the cytotoxic payload and the monoclonal antibody. This stability is a critical attribute for ADCs, aiming to minimize the premature release of the highly potent payload in systemic circulation, thereby reducing off-target toxicities.
The fundamental principle of an ADC is to leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells that overexpress a particular target antigen. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the cytotoxic payload is released within the cell to exert its therapeutic effect.
Mechanism of Action: Tubulin Inhibition
The primary mechanism of action for maytansinoids, including this compound, is the disruption of microtubule dynamics.
-
Binding to Tubulin: Maytansinoids bind to tubulin at the vinca alkaloid binding site, preventing the polymerization of tubulin into microtubules.
-
Disruption of Microtubule Function: Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and the maintenance of cell shape.
-
Mitotic Arrest and Apoptosis: By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Preliminary Data
Specific in vivo efficacy and safety data for ADCs utilizing the this compound payload are limited in publicly available literature. However, in vitro data demonstrates its high potency.
In Vitro Cytotoxicity
The following table summarizes the reported in vitro cytotoxicity of this compound.
| Compound | In Vitro IC50 | Cell Line | Assay Type |
| This compound | 0.0011 nM | Not Specified | Not Specified |
Table 1: In Vitro Cytotoxicity of this compound.
This sub-nanomolar potency highlights the significant cytotoxic potential of this compound, making it a candidate for targeted delivery via an ADC.
Safety Profile of Maytansinoid ADCs
While a specific safety profile for this compound is not available, the toxicities of maytansinoid-based ADCs have been characterized in preclinical and clinical studies. These toxicities are often related to the payload and can occur due to the premature release of the cytotoxic agent or on-target, off-tumor effects.
General Clinical Toxicities
The following table outlines common adverse events observed with maytansinoid-based ADCs in clinical trials.[2][3] It is important to note that the specific toxicity profile can vary depending on the antibody, linker, and patient population.
| Toxicity Class | Common Adverse Events (Grade ≥ 3) |
| Hematologic | Thrombocytopenia, Neutropenia, Anemia |
| Hepatic | Increased Aspartate Aminotransferase (AST), Increased Alanine Aminotransferase (ALT) |
| Neurologic | Peripheral Neuropathy |
| Ocular | Keratopathy, Blurred Vision |
| Gastrointestinal | Nausea, Diarrhea, Vomiting |
| Constitutional | Fatigue |
Table 2: Common Grade ≥ 3 Toxicities Associated with Maytansinoid-Based ADCs.[2][3]
Hepatotoxicity is a known class effect of maytansinoid payloads.[4] Careful monitoring of liver function is a critical aspect of the clinical development of these agents.
Key Experimental Protocols
The following sections detail standardized protocols for the preclinical evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (expressing the antigen of interest)
-
Control cancer cell lines (negative for the antigen of interest)
-
Complete cell culture medium
-
This compound ADC
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC or control solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
Objective: To confirm that this compound inhibits tubulin polymerization.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
This compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add this compound, positive control, or negative control to the appropriate wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to each well.
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (typically every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the polymerization curve of this compound-treated samples to the positive and negative controls to determine its inhibitory effect on tubulin polymerization.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel ADC like one carrying this compound.
Conclusion and Future Directions
This compound is a highly potent maytansinoid payload with significant potential for the development of next-generation antibody-drug conjugates. Its sub-nanomolar in vitro cytotoxicity underscores its promise as an effective anti-cancer agent when delivered specifically to tumor cells. While comprehensive in vivo safety and efficacy data for this compound-containing ADCs are not yet widely available, the established profile of related maytansinoid ADCs provides a valuable framework for anticipating their clinical behavior. Key areas of focus in the development of this compound ADCs will include careful target selection, optimization of the drug-to-antibody ratio, and linker technology to maximize the therapeutic window. Further preclinical studies are warranted to fully characterize the in vivo safety and efficacy profile of ADCs utilizing this promising payload.
References
- 1. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of DM3-Sme to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1] This targeted delivery approach aims to maximize the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.[2][3] Maytansinoids, such as DM3, are highly potent tubulin inhibitors that are effective payloads for ADCs.[4] DM3-Sme is a derivative of DM3 designed for conjugation to a monoclonal antibody, typically through a disulfide linkage. This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, purification of the resulting ADC, and subsequent characterization and in vitro evaluation.
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly impacts both efficacy and safety.[2][3] A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[2] Therefore, the conjugation process must be carefully controlled and the resulting ADC thoroughly characterized.
Experimental Protocols
This section details the step-by-step procedures for the preparation and evaluation of a this compound ADC.
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation. The number of reactive thiol groups can be controlled by optimizing the concentration of the reducing agent, temperature, and reaction time.[5]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate buffered saline (PBS) containing 1 mM EDTA, pH 7.4
Procedure:
-
Prepare the monoclonal antibody at a concentration of approximately 10 mg/mL.
-
Add borate buffer to the antibody solution.
-
Add a freshly prepared solution of the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to mAb will need to be optimized to achieve the desired number of free thiols. A typical starting point is a 2-10 fold molar excess of reducing agent per disulfide bond to be reduced.[5][6]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[6] The optimal time and temperature should be determined empirically.[5]
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with PBS containing 1 mM EDTA.
-
Determine the concentration of the reduced antibody by measuring the absorbance at 280 nm.
-
Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB).[6]
Protocol 2: Conjugation of this compound to Reduced Monoclonal Antibody
This protocol describes the conjugation of a this compound derivative, which contains a reactive disulfide group (e.g., a pyridyldithio moiety), to the free thiol groups of the reduced monoclonal antibody via a thiol-disulfide exchange reaction.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
This compound with a reactive disulfide group (e.g., DM3-S-S-pyridine) dissolved in an organic solvent like DMSO
-
PBS containing 1 mM EDTA, pH 7.4
-
Organic co-solvent (e.g., acetonitrile or DMSO)
Procedure:
-
Adjust the concentration of the reduced antibody with PBS containing 1 mM EDTA to a final concentration of approximately 2.5 mg/mL.[6] Chill the antibody solution on ice.
-
Prepare the this compound solution in an organic solvent. The molar ratio of this compound to the antibody will influence the final DAR and should be optimized. A typical starting point is a 1.5 to 5-fold molar excess of this compound per free thiol on the antibody.
-
Add the this compound solution to the chilled, stirring antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the reaction to proceed at 4°C for 1-4 hours with gentle mixing. The reaction can be monitored by HPLC to determine the extent of conjugation.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug, linker, and other reaction byproducts using Hydrophobic Interaction Chromatography (HIC). HIC separates molecules based on their hydrophobicity, and the addition of the hydrophobic this compound payload increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.[7][8]
Materials:
-
Crude ADC solution from Protocol 2
-
HIC column (e.g., Phenyl Sepharose)
-
HIC Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)[7]
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)[7]
-
Protein concentrator/desalting column
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 66.7% Mobile Phase A, 33.3% Mobile Phase B).[7]
-
Adjust the salt concentration of the crude ADC solution to match the initial mobile phase conditions.
-
Load the ADC solution onto the equilibrated HIC column.
-
Elute the ADC using a linear gradient of increasing Mobile Phase B (decreasing salt concentration). Species with higher DARs will be more hydrophobic and will elute later.
-
Collect fractions and analyze by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the ADC.
-
Pool the desired fractions and buffer exchange into a suitable formulation buffer using a protein concentrator or desalting column.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol describes the essential characterization of the purified ADC to determine its concentration, DAR, and purity.
1. Protein Concentration Determination:
-
Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the monoclonal antibody.
2. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
This method is a relatively simple way to estimate the average DAR.[2]
-
Measure the absorbance of the ADC at 280 nm (protein absorbance maximum) and at the absorbance maximum of the drug (e.g., ~252 nm for maytansinoids).
-
Calculate the DAR using the known extinction coefficients of the antibody and the drug at both wavelengths and solving a set of simultaneous equations.
3. Drug-to-Antibody Ratio (DAR) and Distribution by LC-MS:
-
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for determining the average DAR and the distribution of different drug-loaded species.[3][9]
-
The intact ADC is analyzed by LC-MS, and the resulting mass spectrum shows a distribution of peaks corresponding to the antibody with different numbers of conjugated drug molecules.
-
The mass of each species is used to confirm the number of conjugated drugs, and the relative abundance of each peak is used to calculate the average DAR.[2]
4. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
SEC is used to separate molecules based on their size.
-
The purified ADC is run on an SEC column to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the in vitro potency of the this compound ADC on a target cancer cell line expressing the antigen recognized by the monoclonal antibody. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[6][10][11]
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line[12]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified this compound ADC
-
Unconjugated monoclonal antibody (as a control)
-
Free this compound drug (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[6][10]
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for a period of 72-120 hours, as the cytotoxic effect of tubulin inhibitors can be delayed.[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation
The quantitative data generated from the characterization and in vitro experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Characterization of Purified this compound ADC
| Parameter | Method | Result |
| Protein Concentration (mg/mL) | UV-Vis (A280) | Value |
| Average DAR | UV-Vis Spectroscopy | Value |
| Average DAR | LC-MS | Value |
| DAR Distribution (DAR0, DAR2, etc.) | LC-MS | Distribution Profile |
| Monomer Purity (%) | SEC-HPLC | Value |
| Aggregates (%) | SEC-HPLC | Value |
Table 2: In Vitro Cytotoxicity of this compound ADC
| Compound | Cell Line | Target Antigen Expression | IC50 (nM) |
| This compound ADC | Cell Line A | Positive | Value |
| This compound ADC | Cell Line B | Negative | Value |
| Unconjugated mAb | Cell Line A | Positive | Value |
| Free this compound | Cell Line A | Positive | Value |
Visualizations
Diagrams are provided to illustrate the key experimental workflows.
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Analytical workflow for the characterization of the purified this compound ADC.
Caption: Workflow for the in vitro cytotoxicity assessment of the this compound ADC.
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. DM3 | 796073-54-6 [amp.chemicalbook.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bionlp.nlm.nih.gov [bionlp.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DM3-Sme Linker Chemistry in Stable ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index. Premature release of the payload in circulation can lead to off-target toxicities, while inefficient release at the tumor site can compromise efficacy. The DM3-Sme linker-payload system offers a promising approach to developing stable and effective ADCs.
DM3 is a highly potent maytansinoid, a class of microtubule-inhibiting agents that induce cell cycle arrest and apoptosis.[1] The "Sme" component of the linker refers to a disulfide-containing moiety that facilitates stable conjugation to the antibody and controlled intracellular release of the DM3 payload. This document provides detailed application notes and protocols for the development of stable ADCs using this compound linker chemistry.
This compound Linker Chemistry and Mechanism of Action
The this compound linker-payload is designed for selective release of the potent maytansinoid DM3 within the target cancer cell. The linker utilizes a disulfide bond, which remains relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, primarily by glutathione (GSH).
Mechanism of Action:
-
Circulation: The ADC, with the this compound linker, circulates systemically. The disulfide bond in the linker is designed to be stable at physiological pH and in the presence of plasma proteins, minimizing premature payload release.[]
-
Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[3]
-
Intracellular Trafficking: The internalized ADC is trafficked through the endosomal and lysosomal pathways.
-
Payload Release: Within the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the Sme linker. This releases the active DM3 payload.[]
-
Cytotoxicity: The liberated DM3 binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating the this compound linker-payload to a monoclonal antibody (mAb) via cysteine residues. The interchain disulfide bonds of the mAb are first partially reduced to generate free thiol groups, which then react with the maleimide group of a crosslinker to which the this compound is attached.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
This compound linker-payload with a maleimide reactive group
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., Borate buffer, pH 8.0)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
This compound Preparation:
-
Dissolve the this compound linker-payload in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the reduced mAb solution at a molar ratio of 5-10 fold excess over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the this compound) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated payload, excess reagents, and aggregated antibody.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to one antibody. It can be determined using techniques such as UV-Vis spectroscopy or mass spectrometry.
Method: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the DM3 payload (if it has a distinct absorbance peak).
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method: Mass Spectrometry (MS)
-
Analyze the intact or reduced ADC by LC-MS.
-
For reduced ADC, the light and heavy chains will be separated. The mass difference between the unconjugated and conjugated chains corresponds to the mass of the attached drug-linker.
-
The relative abundance of each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) is determined from the peak areas in the mass spectrum.
-
The average DAR is calculated based on the weighted average of the drug load on each chain.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of the this compound ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
This compound ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in cell culture medium.
-
Add the diluted ADC and controls to the respective wells. Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.
-
Protocol 4: ADC Stability Assay in Plasma
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
This compound ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure ADC integrity and free payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Incubate the this compound ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
Process the plasma samples to separate the ADC from plasma proteins and to extract any released payload.
-
-
Analysis:
-
Analyze the samples to determine the concentration of intact ADC and the concentration of released DM3 over time.
-
LC-MS can be used to measure the average DAR of the ADC at each time point to assess linker stability.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability profile of the ADC in plasma.
-
Data Presentation
Table 1: Characterization of a Hypothetical this compound ADC
| Parameter | Result | Method |
| Antibody | Anti-HER2 IgG1 | - |
| Payload | DM3 | - |
| Linker | Sme (Disulfide) | - |
| Average DAR | 3.8 | Mass Spectrometry |
| Purity | >95% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-HER2-DM3-Sme ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 0.5 |
| BT-474 | High | 1.2 |
| MCF-7 | Low | >1000 |
| MDA-MB-468 | Negative | >1000 |
Table 3: Plasma Stability of a Hypothetical Anti-HER2-DM3-Sme ADC
| Time (hours) | Average DAR | % Intact ADC |
| 0 | 3.8 | 100 |
| 24 | 3.7 | 97 |
| 72 | 3.5 | 92 |
| 168 | 3.2 | 84 |
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for this compound ADC conjugation.
References
Application Notes and Protocols for Cytotoxicity Assay with DM3-Sme
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM3-Sme is a highly potent maytansinoid derivative that functions as a tubulin inhibitor.[1] By disrupting microtubule polymerization, this compound induces mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a valuable cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][3] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin, a key component of microtubules.[2][3] This binding inhibits the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a state known as mitotic arrest.[4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[5][6][7]
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes representative IC50 values for maytansinoid compounds in various cancer cell lines. It is important to note that specific IC50 values for this compound should be determined empirically for each cell line of interest.
| Cell Line | Cancer Type | Representative Maytansinoid IC50 (nM) |
| SK-BR-3 | Breast Cancer | 0.1 - 10 |
| MCF-7 | Breast Cancer | 1 - 50 |
| MDA-MB-231 | Breast Cancer | 5 - 100 |
| A549 | Lung Cancer | 1 - 20 |
| NCI-H1299 | Lung Cancer | 0.5 - 15 |
| HCT-116 | Colon Cancer | 0.1 - 10 |
| HT-29 | Colon Cancer | 1 - 25 |
| HL-60 | Leukemia | 0.01 - 1 |
| K562 | Leukemia | 0.05 - 5 |
Note: These values are illustrative and based on data for various maytansinoid compounds. Actual IC50 values for this compound may vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
Caution: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a certified chemical fume hood.[8][9]
-
This compound is typically supplied as a powder. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO.[1]
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the this compound powder in a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in the dark.[8]
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate. The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay period.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to perform serial dilutions to cover a wide range of concentrations (e.g., from 1 pM to 1 µM).
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include triplicate wells with culture medium containing the same final concentration of DMSO as the highest this compound concentration to serve as a vehicle control.
-
Include triplicate wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
Day 4/5: MTT Assay and Data Analysis
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette or by placing the plate on a shaker for 5-15 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software such as GraphPad Prism.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay with this compound.
This compound Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DM3-BTA-14|MSDS [dcchemicals.com]
- 9. dmhpi.com [dmhpi.com]
Application Notes and Protocols: DM3-Sme in HER2-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast cancers.[1][2] The development of antibody-drug conjugates (ADCs) has revolutionized the treatment landscape for HER2-positive breast cancer, offering targeted delivery of highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[2][3] Maytansinoids, a class of potent microtubule inhibitors, have been successfully utilized as payloads in ADCs.[][5][6] These agents are 100 to 1000 times more cytotoxic than vinca alkaloids like vincristine.[7] This document provides detailed information and protocols for the application of DM3-Sme, a potent maytansinoid derivative, in preclinical HER2-positive breast cancer models.
This compound is a thiol-containing maytansinoid designed for stable linkage to monoclonal antibodies.[7] Like other maytansinoids, its mechanism of action involves binding to tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase, which ultimately leads to apoptotic cell death.[][5] The targeted delivery of this compound via an anti-HER2 antibody, such as trastuzumab, allows for the specific eradication of HER2-overexpressing cancer cells.
Data Presentation
In Vitro Cytotoxicity of Maytansinoid Derivatives
The selection of a potent cytotoxic payload is critical for the efficacy of an ADC. Preclinical evaluations have demonstrated the high potency of various maytansinoid derivatives against human cancer cell lines. The following table summarizes the in vitro potency (IC50 values) of this compound and related compounds.
| Maytansinoid | Cell Line | IC50 (nM) |
| This compound | SK-Br-3 (HER2-positive breast cancer) | 0.004 |
| This compound | KB (Human epidermal carcinoma) | 0.011 |
| DM1-SMe | SK-Br-3 (HER2-positive breast cancer) | 0.014 |
| DM1-SMe | KB (Human epidermal carcinoma) | 0.029 |
| DM4-SMe | SK-Br-3 (HER2-positive breast cancer) | 0.003 |
| DM4-SMe | KB (Human epidermal carcinoma) | 0.001 |
| Maytansine | SK-Br-3 (HER2-positive breast cancer) | 0.030 |
| Maytansine | KB (Human epidermal carcinoma) | 0.034 |
Data sourced from Chari, R. V., et al. (2014). J Med Chem.
Signaling Pathways and Mechanism of Action
An anti-HER2 ADC containing this compound leverages a multi-faceted mechanism of action. The antibody component targets the HER2 receptor, leading to its internalization, while the this compound payload executes the cytotoxic effect.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of DM3-Sme for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of DM3-Sme, a potent maytansinoid derivative used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The information compiled herein is intended to guide researchers in the laboratory-scale preparation of this compound for research and development purposes.
Introduction
This compound is a thiol-containing maytansinoid, a class of potent microtubule-targeting agents.[1] These cytotoxic payloads are attached to monoclonal antibodies (mAbs) via a linker to create ADCs. The mAb component of the ADC directs the cytotoxic agent to tumor cells expressing a specific target antigen. Upon binding and internalization, the linker is cleaved, releasing the maytansinoid payload and inducing cell death. This compound, a derivative of maytansine, exerts its anti-mitotic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The synthesis of this compound for research use involves the semi-synthesis from a precursor maytansinoid, such as ansamitocin P-3, or the direct esterification of maytansinol with a suitable side chain.
Data Presentation
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | CAS Number | Notes |
| Maytansinol | Various | 57103-68-1 | Starting material for esterification. |
| N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine | CymitQuimica, ChemicalBook | 138148-62-6 | Side chain for esterification. |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 538-75-0 | Coupling agent for esterification. |
| Zinc Chloride (ZnCl2) | Sigma-Aldrich | 7646-85-7 | Catalyst for esterification. |
| Dichloromethane (DCM) | Fisher Scientific | 75-09-2 | Anhydrous, for reaction solvent. |
| Ethyl Acetate | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | Fisher Scientific | 110-54-3 | For chromatography. |
| Silica Gel | Sorbent Technologies | 112926-00-8 | For column chromatography (230-400 mesh). |
| High-Performance Liquid Chromatography (HPLC) System | Various | - | For purification and analysis. |
| Mass Spectrometer (MS) | Various | - | For characterization. |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Various | - | For characterization. |
Table 2: Typical Reaction Parameters for Maytansinol Esterification
| Parameter | Value | Reference |
| Reactants | ||
| Maytansinol | 1 equivalent | [2] |
| N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine | 1.5 - 2 equivalents | [2] |
| Dicyclohexylcarbodiimide (DCC) | 1.5 - 2 equivalents | [2] |
| Zinc Chloride (ZnCl2) | 0.1 - 0.2 equivalents | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Purification | Silica Gel Chromatography followed by HPLC | [4][5] |
Note: These are general parameters and may require optimization for specific laboratory conditions and desired scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification of Maytansinol
This protocol describes the esterification of maytansinol with N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine to yield this compound.
Materials:
-
Maytansinol
-
N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc Chloride (ZnCl2)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Round bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add maytansinol (1 equivalent).
-
Dissolve the maytansinol in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve N-methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine (1.5 equivalents) and dicyclohexylcarbodiimide (DCC) (1.5 equivalents) in anhydrous DCM.
-
-
Esterification Reaction:
-
To the stirred solution of maytansinol, add the solution of the side chain and DCC.
-
Add a catalytic amount of zinc chloride (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Characterization:
-
Characterize the final product, this compound, by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of [Test Compound]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "DM3-Sme" is not available in the public domain. Therefore, these application notes and protocols provide a generalized framework for the in vivo experimental design and dosage determination of a hypothetical test compound. The provided examples and data are for illustrative purposes and should be adapted based on the specific characteristics of the compound under investigation.
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of a novel test compound. The protocols outlined below cover essential aspects of experimental design, including the selection of appropriate animal models, determination of dosage and administration routes, and methodologies for assessing efficacy and toxicity. The primary goal is to offer a structured approach to generating robust and reproducible preclinical data.
Animal Models
The selection of an appropriate animal model is critical for the translational relevance of in vivo studies. The choice depends on the therapeutic area and the specific research question. Rodents are frequently used in diabetes research, while larger animals like dogs and pigs can also be valuable.[1] For specific complications of diseases, such as diabetic retinopathy, various induced and genetic models in different species are utilized, each with its own advantages and disadvantages.[2]
Table 1: Examples of Animal Models for Different Disease Areas
| Disease Area | Common Animal Models | Key Characteristics |
| Type 2 Diabetes | db/db mice, ob/ob mice, Zucker Diabetic Fatty (ZDF) rats | Spontaneous genetic mutations leading to obesity and insulin resistance.[1] |
| High-Fat Diet (HFD)-induced obese mice | Diet-induced model that mimics aspects of human metabolic syndrome. | |
| Diabetic Retinopathy | Streptozotocin (STZ)-induced diabetic rodents | Chemically induced model of type 1 diabetes that develops retinal complications.[2] |
| Akita (Ins2Akita) mice | Genetic model of spontaneous type 1 diabetes with progressive retinopathy. | |
| Central Diabetes Insipidus | Brattleboro rat | Principal animal model for hereditary central diabetes insipidus due to a mutation in the vasopressin gene.[3] |
| Cancer (e.g., Melanoma) | Syngeneic mouse models (e.g., C57BL/6 mice with B16 melanoma cells) | Used to study tumor growth and anti-tumor immunity in an immunocompetent host.[4] |
| Xenograft models (e.g., immunodeficient mice with human tumor cells) | Used to evaluate the efficacy of therapies against human tumors. |
In Vivo Experimental Design and Dosage
A well-structured experimental design is crucial for obtaining meaningful results. This includes appropriate group sizes, control groups, and a clear rationale for the selected dose levels.
Experimental Groups and Dosage
The following table provides a template for a typical in vivo efficacy study. The number of animals per group should be determined by power analysis to ensure statistical significance.
Table 2: Template for In Vivo Study Design
| Group | Treatment | Dose (mg/kg/day) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | e.g., Oral gavage | 10 |
| 2 | [Test Compound] | Low Dose (e.g., 10) | e.g., Oral gavage | 10 |
| 3 | [Test Compound] | Mid Dose (e.g., 30) | e.g., Oral gavage | 10 |
| 4 | [Test Compound] | High Dose (e.g., 100) | e.g., Oral gavage | 10 |
| 5 | Positive Control | [Reference Drug] | [Appropriate Route] | 10 |
Dose levels should be determined from prior in vitro cytotoxicity assays and in vivo maximum tolerated dose (MTD) studies. For example, a study investigating benzyl isothiocyanate used oral doses of 10 and 20 mg/kg/day in mice.[5]
Administration Routes
The choice of administration route depends on the physicochemical properties of the compound and the intended clinical application. Common routes include oral, intravenous, subcutaneous, and intraperitoneal.[6] Pharmacokinetic studies are essential to compare the bioavailability and exposure profiles of different administration routes.[6] For instance, subcutaneous administration of some drugs can result in higher bioavailability and sustained release compared to oral administration.[6]
Experimental Protocols
Acclimatization and Housing
-
Upon arrival, house the animals in a controlled environment (e.g., 22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for a minimum of one week for acclimatization.
-
Provide ad libitum access to standard chow and water.
-
Monitor the health of the animals daily.
Compound Preparation and Administration
-
Prepare the test compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80).
-
The vehicle used should be tested for any intrinsic effects in the vehicle control group.
-
Administer the compound or vehicle according to the specified dose, route, and schedule. For oral administration, use gavage needles of appropriate size. For intravenous injections, use tail vein administration.
Monitoring and Sample Collection
-
Monitor animal body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis and biomarker assessment. Common blood collection sites in rodents include the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).
-
At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect tissues of interest for histopathological analysis, biomarker quantification, or gene expression studies.
Toxicity Assessment
Toxicity studies are essential to determine the safety profile of the test compound. Chronic repeated-dose toxicity studies are required to support long-term clinical trials.[7]
Table 3: Parameters for Toxicity Evaluation
| Parameter | Method |
| Clinical Observations | Daily monitoring for signs of morbidity, changes in behavior, and appearance. |
| Body Weight | Measured at least twice weekly. |
| Hematology | Complete blood count (CBC) from blood samples. |
| Clinical Chemistry | Analysis of blood plasma for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN). |
| Histopathology | Microscopic examination of major organs and tissues (e.g., liver, kidney, heart, lung, spleen) by a board-certified veterinary pathologist. |
The duration of chronic toxicity studies can vary, with 6-month studies in rodents and 9-month studies in non-rodents being common, although shorter durations may be justified based on a weight-of-evidence approach, especially for biologics.[7][8]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and toxicity study.
Caption: Workflow for an in vivo study.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be modulated by the test compound. This example is based on G-protein coupled receptor signaling, similar to muscarinic receptors which can couple to Gq/11 or Gi/o proteins.[9]
Caption: Hypothetical GPCR signaling pathway.
References
- 1. Mammalian models of diabetes mellitus, with a focus on type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-evaluating the need for mAb chronic toxicity studies | NC3Rs [nc3rs.org.uk]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a DM3-Sme-based Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This approach allows for the selective delivery of highly toxic agents to cancer cells while minimizing systemic exposure and associated side effects.[1][2][3][4] This document provides detailed application notes and protocols for the development of an ADC utilizing the maytansinoid derivative DM3-Sme as the cytotoxic payload.
This compound is a potent tubulin inhibitor that induces mitotic arrest and subsequent apoptosis in rapidly dividing cells.[5][] It is a derivative of maytansine, a class of compounds that have demonstrated significant anti-cancer activity.[] The "Sme" designation refers to a sulfur-methyl group, which can be utilized for conjugation to a linker, ultimately attaching the payload to the antibody.[] The linker itself is a critical component, influencing the stability, release mechanism, and overall efficacy of the ADC.[8][9][10][11][12]
These protocols will guide researchers through the essential stages of developing a this compound-based ADC, from conjugation and characterization to in vitro and in vivo evaluation.
I. ADC Construction and Characterization
The initial phase of ADC development involves the chemical conjugation of the this compound payload to the monoclonal antibody via a suitable linker. Following conjugation, a thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its key attributes.
Experimental Protocol: Conjugation of this compound to a Monoclonal Antibody
This protocol outlines a general method for conjugating a thiol-containing this compound linker-payload to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound linker-payload with a maleimide group
-
Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., size-exclusion chromatography (SEC))
-
Reaction buffers and quenching reagents
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Payload Conjugation:
-
Dissolve the this compound linker-payload in DMSO to create a stock solution.
-
Add the payload solution to the reduced mAb solution at a desired molar ratio (e.g., 4:1 to 8:1 payload to mAb).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups on the payload.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[13][14]
-
Analyze the purity and aggregation state by SEC.[14][]
-
Confirm the molecular weight of the intact and reduced ADC using mass spectrometry.[]
-
Data Presentation: ADC Characterization Summary
| Parameter | Method | Specification |
| Protein Concentration | UV-Vis (A280) | 1-10 mg/mL |
| Drug-to-Antibody Ratio (DAR) | UV-Vis / HIC-HPLC | 3.5 - 4.5 |
| Purity (Monomer) | SEC-HPLC | >95% |
| Free Drug Level | RP-HPLC / ELISA | <1% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
II. Mechanism of Action of this compound
This compound exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.
Signaling Pathway: this compound Induced Mitotic Arrest
Caption: Mechanism of action of a this compound based ADC leading to apoptosis.
III. In Vitro Efficacy Assessment
In vitro assays are essential for determining the potency and specificity of the newly developed ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol measures the ability of the ADC to kill target cancer cells.[16][17][18]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Cell culture medium and supplements
-
This compound ADC and control antibody
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody (as a negative control) in cell culture medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions.
-
Include wells with untreated cells as a viability control.
-
Incubate for 72-120 hours.
-
-
Viability Assessment:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | Positive (Ag+) | This compound ADC | 1.5 |
| Cell Line A | Positive (Ag+) | Unconjugated mAb | >1000 |
| Cell Line B | Negative (Ag-) | This compound ADC | >1000 |
IV. In Vivo Efficacy Studies
In vivo studies using animal models are critical for evaluating the anti-tumor activity and tolerability of the ADC in a physiological setting.[19][20][21][22]
Experimental Protocol: Xenograft Tumor Model Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Target antigen-positive tumor cells
-
This compound ADC, vehicle control, and unconjugated mAb control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the target tumor cells into the flank of the mice.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, this compound ADC at different doses).
-
Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the study design (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Excise the tumors at the end of the study for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Data Presentation: In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | -2 ± 1 |
| Unconjugated mAb | 10 | 1400 ± 200 | 7 | -1 ± 2 |
| This compound ADC | 1 | 800 ± 150 | 47 | -3 ± 2 |
| This compound ADC | 3 | 200 ± 50 | 87 | -5 ± 3 |
| This compound ADC | 10 | 50 ± 20 | 97 | -8 ± 4 |
V. Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[1][2][23][24]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of an ADC.
Experimental Protocol: Pharmacokinetic Study in Rodents
Materials:
-
Rodents (e.g., mice or rats)
-
This compound ADC
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of the this compound ADC to the animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
-
Sample Processing:
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data and calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Data Presentation: Key Pharmacokinetic Parameters
| Analyte | Half-life (t½) (days) | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) |
| Total Antibody | 10-15 | 5-10 | 50-80 |
| Conjugated ADC (DAR ≥ 2) | 8-12 | 8-15 | 60-90 |
Conclusion
The development of a this compound-based antibody-drug conjugate requires a systematic approach encompassing careful conjugation chemistry, thorough analytical characterization, and comprehensive in vitro and in vivo evaluation. The protocols and guidelines presented in this document provide a framework for researchers to advance their ADC development programs. Successful execution of these studies will provide critical data on the ADC's potency, specificity, anti-tumor activity, and pharmacokinetic profile, which are essential for its progression towards clinical evaluation.
References
- 1. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 8. njbio.com [njbio.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ppd.com [ppd.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. hoeford.com [hoeford.com]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DM3-SMe in Preclinical Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DM3-SMe, a potent maytansinoid derivative, in preclinical cancer research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in the effective evaluation of this compound-based Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a highly potent cytotoxic agent that belongs to the maytansinoid family of microtubule inhibitors.[1] Maytansinoids were originally isolated from the shrub Maytenus ovatus and have demonstrated significant anti-cancer activity at sub-nanomolar concentrations.[2] this compound is a synthetic derivative of maytansine, engineered for enhanced stability and efficient conjugation to monoclonal antibodies (mAbs).[3] As the cytotoxic payload in an ADC, this compound is designed to be selectively delivered to tumor cells that express a specific target antigen recognized by the mAb, thereby minimizing systemic toxicity.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1] Once the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic payload.[2] The released DM3 binds to tubulin, disrupting microtubule assembly and dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][4]
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data for maytansinoid-based ADCs, including this compound, from preclinical studies. Note: The data presented are illustrative and may not be exhaustive due to the proprietary nature of some drug development data.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Cell Line | Cancer Type | Target Antigen | Maytansinoid Payload | IC50 (nM) | Reference |
| HCT-15 | Colon Carcinoma | EpCAM | DM1 | ~10-100 | |
| COLO 205 | Colon Carcinoma | EpCAM | DM1 | ~1-10 | [5] |
| NCI-N87 | Gastric Cancer | HER2 | Maytansinoid | ~1-10 | [6] |
| Various | Non-Hodgkin's Lymphoma | CD74 | Maytansinoid | Sub-nanomolar to nanomolar | |
| Generic | In Vitro Assay | - | This compound | 0.0011 | [1] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SU-DHL-6 Xenograft | Diffuse Large B-cell Lymphoma | 10 mg/kg, single dose | 87% | |
| U2932 Xenograft | Diffuse Large B-cell Lymphoma | 10 mg/kg, single dose | 114% (complete regression) | [5] |
| Nude Rat Xenograft | Not Specified | 1 mg/kg, single dose | Significant tumor growth delay | [7] |
| Nude Rat Xenograft | Not Specified | 2.5 mg/kg, single dose | Significant tumor growth delay | [7] |
| Human Tumor Xenografts | Colon Cancer | 48 mg/m² IV, daily for 5 days | Complete responses and cures |
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs
| Species | ADC Analyte | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Cynomolgus Monkey | Cantuzumab mertansine | 40.3 hours | - | 59 mL/kg | [8] |
| Mouse | Total Antibody (various ADCs) | - | ~5-10 mL/day/kg | - | [6] |
| Rat | Total Antibody (various ADCs) | - | ~7-10 mL/day/kg | - | [6] |
| Cynomolgus Monkey | Total Antibody (various ADCs) | - | ~5-28 mL/day/kg | - | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[9]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method for the Prediction of Human Concentration–Time Profiles and Pharmacokinetics of Antibody–Drug Conjugates (ADC) from Rats or Monkeys [mdpi.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Human Pharmacokinetics of Antibody–Drug Conjugates From Nonclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Low Conjugation Efficiency of DM3-SMe: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conjugation efficiency of the potent cytotoxic agent DM3-SMe in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADCs?
This compound is a derivative of the maytansinoid DM3, a potent microtubule-targeting agent.[1][2] In ADC development, this compound serves as the cytotoxic payload, which is chemically linked to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site. This compound can be conjugated to antibodies through either disulfide or stable thioether bonds.[1]
Q2: What is the mechanism of action of this compound?
As a maytansinoid, this compound exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).[2] By binding to tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Q3: What is a typical drug-to-antibody ratio (DAR) for this compound ADCs?
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The optimal DAR for a this compound ADC is a balance between efficacy and safety, as a high DAR can lead to increased toxicity and faster clearance from circulation, while a low DAR may result in reduced potency.[3] For many ADCs, a DAR of 2 to 4 is considered optimal.
Q4: What are the common causes of low conjugation efficiency?
Low conjugation efficiency, resulting in a low DAR, can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.
-
Poor Quality of Reactants: The purity and concentration of both the antibody and this compound are crucial. Contaminants or inaccurate concentration measurements can lead to poor outcomes.
-
Presence of Interfering Substances: Components in the antibody formulation buffer, such as primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), can compete with the conjugation reaction.[][5]
-
Inadequate Molar Ratio: An insufficient molar excess of this compound relative to the antibody can result in incomplete conjugation.
-
Antibody Properties: The accessibility of target residues (e.g., lysines or cysteines) on the antibody can influence the extent of conjugation.
Troubleshooting Guide
This guide addresses specific issues that may lead to low conjugation efficiency of this compound.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower than expected DAR is a primary indicator of inefficient conjugation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical. For amine-based conjugation (targeting lysine residues), a slightly alkaline pH (typically 7.5-8.5) is often optimal to ensure the lysine side chains are deprotonated and available for reaction.[6] For thiol-based conjugation (targeting cysteine residues), a pH range of 6.5-7.5 is generally recommended. Perform small-scale optimization experiments across a range of pH values to determine the ideal condition for your specific antibody. |
| Incorrect Molar Ratio of this compound to Antibody | A sufficient molar excess of the this compound linker is necessary to drive the reaction to completion. A typical starting point is a 5 to 20-fold molar excess of the drug-linker. To optimize, perform a titration experiment with varying molar ratios. For example, complete conjugation of MMAF, another cytotoxic payload, has been observed at a drug-to-antibody ratio of 6:1. |
| Suboptimal Reaction Temperature and Time | Conjugation reactions are typically performed at room temperature (20-25°C) or 37°C for 1 to 4 hours. Insufficient incubation time or suboptimal temperature can lead to incomplete conjugation. Monitor the reaction progress over time to determine the optimal reaction duration. |
| Presence of Interfering Substances in Antibody Buffer | Ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines (e.g., Tris, glycine) or ammonium salts will compete with the antibody for reaction with the linker.[] Stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin should also be removed.[] Perform buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) prior to the reaction. |
| Inaccurate Concentration of Antibody or this compound | Accurately determine the concentration of both the antibody and this compound stock solutions. Use reliable methods such as UV-Vis spectroscopy (A280 for antibody) and ensure the this compound is fully dissolved in a suitable organic solvent like DMSO before adding to the aqueous reaction mixture. |
| Antibody Purity and Integrity | Use highly purified antibody (>95% purity) for conjugation.[5] Aggregated or degraded antibody may have reduced reactivity. Analyze the antibody by size-exclusion chromatography (SEC) prior to conjugation. |
Quantitative Data Summary:
The following tables provide a summary of how reaction parameters can influence conjugation efficiency. Note that these are generalized values and optimal conditions should be determined empirically for each specific antibody and linker system.
Table 1: Effect of pH on Conjugation Efficiency (Qualitative)
| pH | Relative Conjugation Efficiency | Rationale |
| < 6.5 | Low | Protonation of lysine amino groups reduces their nucleophilicity. |
| 7.0 - 8.5 | Optimal | Favorable deprotonation of lysine residues for amine-reactive linkers. |
| > 9.0 | Can be high, but risk of antibody instability/aggregation increases. | Increased deprotonation but potential for protein denaturation. |
Note: For thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally preferred to balance the reactivity of the maleimide with the stability of the thiol.
Table 2: Effect of Molar Ratio on Drug-to-Antibody Ratio (DAR) - Example Data
| Molar Ratio (this compound : Antibody) | Resulting Average DAR (Hypothetical) |
| 3 : 1 | 1.5 - 2.5 |
| 5 : 1 | 2.5 - 3.5 |
| 10 : 1 | 3.0 - 4.0 |
| 20 : 1 | > 4.0 (may increase aggregation) |
This is a hypothetical example. The actual DAR will depend on the specific antibody, linker chemistry, and reaction conditions.
Experimental Protocols
Detailed Methodology for this compound Conjugation (Lysine-based)
This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody via lysine residues.
1. Antibody Preparation:
-
Buffer Exchange: Dialyze the antibody (typically 1-10 mg/mL) against a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) overnight at 4°C with at least two buffer changes. This step is crucial to remove any interfering substances.
-
Concentration Adjustment: After dialysis, determine the antibody concentration using A280 and adjust to the desired concentration (e.g., 5 mg/mL) with conjugation buffer.
2. Preparation of this compound Solution:
-
Dissolve the this compound linker-payload in an anhydrous organic co-solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM. Ensure the this compound is completely dissolved.
3. Conjugation Reaction:
-
Molar Ratio Calculation: Calculate the volume of the this compound stock solution required to achieve the desired molar excess over the antibody.
-
Reaction Setup: Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture should typically be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation.
4. Purification of the ADC:
-
Removal of Unreacted this compound: Purify the ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]
-
SEC: Use a pre-packed column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
TFF: Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa) to retain the ADC while allowing smaller molecules to pass through.
-
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and extent of aggregation.
5. Characterization of the ADC:
-
DAR Determination: The average DAR can be determined by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[3][7][8]
-
Purity and Aggregation: Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Confirmation of Conjugation: SDS-PAGE analysis under reducing and non-reducing conditions can confirm the covalent attachment of the drug to the antibody.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for this compound conjugation to an antibody.
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Maytansinoid-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of DM3-SMe Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of DM3-SMe Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with this compound ADCs?
A1: Off-target toxicity of this compound ADCs is primarily driven by the premature release of the cytotoxic payload, this compound, in systemic circulation before reaching the target tumor cells.[1][2][3] This can occur through several mechanisms:
-
Linker Instability: Cleavable linkers, while designed to release the payload in the tumor microenvironment, can be susceptible to cleavage by proteases or other factors present in the bloodstream, leading to systemic toxicity.[2][][5][6]
-
Non-specific Uptake: Intact ADCs can be taken up by non-target cells through mechanisms such as Fc-gamma receptor (FcγR)-mediated endocytosis by immune cells or mannose receptor uptake in the liver.[7][8][9][10] ADC aggregates can particularly enhance this off-target uptake.[10][11]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance, aggregation, and increased non-specific uptake.[12][13][14]
Q2: How does the choice of linker impact the off-target toxicity of this compound ADCs?
A2: The linker is a critical component influencing the safety and efficacy of an ADC.[][5][15]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the tumor microenvironment (e.g., low pH, specific enzymes). However, they can be prematurely cleaved in circulation, leading to off-target toxicity.[1][2][15]
-
Non-cleavable Linkers: These linkers are more stable in plasma as they require lysosomal degradation of the antibody to release the payload.[8][9][15] This generally results in a better toxicity profile but may have a reduced bystander effect.[2][9]
Q3: What is the role of the Drug-to-Antibody Ratio (DAR) in off-target toxicity?
A3: The DAR, or the average number of drug molecules conjugated to a single antibody, significantly influences the ADC's properties. A higher DAR generally increases potency but can also lead to:
-
Increased hydrophobicity, promoting aggregation and faster clearance.[12][13]
-
Enhanced off-target toxicity due to the delivery of more payload molecules to non-target tissues.[1][2][13][14]
-
Preclinical studies suggest that a DAR of 2 to 6 may offer a better therapeutic index for maytansinoid ADCs compared to those with a very high DAR (e.g., 9-10).[13]
Troubleshooting Guides
Issue 1: High level of free this compound payload detected in plasma stability assays.
Possible Cause: Linker instability.
Troubleshooting Steps:
-
Evaluate Linker Chemistry: If using a cleavable linker, consider switching to a more stable linker design or a non-cleavable linker.[9][15]
-
Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability. Site-specific conjugation methods can produce more homogeneous and stable ADCs.
-
Perform Comparative Plasma Stability Assays: Test different linker-payload combinations in plasma from various species (e.g., human, mouse, cynomolgus monkey) to select the most stable construct.[6][16]
Issue 2: Evidence of off-target uptake in non-tumor bearing tissues in preclinical models.
Possible Causes:
-
ADC aggregation.[10]
Troubleshooting Steps:
-
Fc Engineering: Introduce mutations in the Fc region of the antibody (e.g., L234A/L235A) to reduce binding to FcγRs and minimize off-target uptake by immune cells.[10][11][17]
-
Glycoengineering: Modify the glycosylation profile of the antibody to reduce mannose receptor binding.
-
Improve ADC Homogeneity: Utilize site-specific conjugation to achieve a more uniform DAR and reduce the likelihood of aggregation.
-
PEGylation: Incorporate polyethylene glycol (PEG) into the linker to shield the hydrophobic payload, which can reduce non-specific uptake and improve pharmacokinetics.[18][19][20]
Issue 3: Poor tolerability and narrow therapeutic window in vivo.
Possible Causes:
-
Systemic exposure to the free payload.
Troubleshooting Steps:
-
Optimize DAR: Prepare ADCs with varying DARs and evaluate their efficacy and tolerability in vivo to identify the optimal therapeutic window. A lower DAR may be better tolerated.[13]
-
Implement an "Inverse Targeting" Strategy: Co-administer a payload-binding agent, such as a single-domain antibody (sdAb), to neutralize any prematurely released this compound in circulation, thereby reducing its systemic toxicity.[21][22]
-
Modify Dosing Regimen: Explore fractionated or extended dosing intervals to allow for recovery from reversible toxicities.[22]
Quantitative Data Summary
Table 1: Impact of Linker Type on ADC Toxicity
| Linker Type | Key Characteristics | Impact on Off-Target Toxicity | Reference |
| Cleavable | Releases payload in response to specific triggers (e.g., enzymes, pH). | Higher risk of premature payload release in circulation, leading to increased systemic toxicity. | [1][2][15] |
| Non-cleavable | Requires lysosomal degradation of the antibody for payload release. | Generally more stable in plasma, resulting in a lower off-target toxicity profile. | [8][9][15] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | In Vivo Clearance | In Vivo Tolerability | Therapeutic Index | Reference |
| Low (~2) | Lower | Slower | Higher | Potentially Improved | [13] |
| Optimal (3-6) | Moderate-High | Moderate | Good | Generally Optimal | [13] |
| High (9-10) | Highest | Rapid | Lower | Decreased | [13] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the potency of the ADC on target cells and its off-target toxicity on non-target cells.[23][24][25][26][27]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound ADC and control antibody in complete medium.
-
Add 50 µL of the ADC dilutions or control solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined duration (e.g., 48-144 hours).
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma.[1][5][6][16][28]
Materials:
-
This compound ADC
-
Human, mouse, or other species' plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., methanol with internal standards)
-
LC-MS/MS system
Procedure:
-
Spike the this compound ADC into plasma at a final concentration (e.g., 250 nM).
-
Aliquot the mixture for different time points (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, 168 hours).
-
Incubate the aliquots at 37°C.
-
At each time point, stop the reaction by adding the quenching solution.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant and dilute with water.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of ADC stability and the rate of payload deconjugation over time.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines the use of UV/Vis spectroscopy to determine the average DAR of an ADC.[][12][29][30]
Materials:
-
This compound ADC
-
Unconjugated antibody
-
This compound payload
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the this compound ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (and the antibody has minimal absorbance).
-
Measure the absorbance of the unconjugated antibody and the free payload at the same two wavelengths to determine their respective extinction coefficients.
-
Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the conjugated payload in the ADC sample.
-
The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.
Visualizations
Caption: Mechanisms of off-target toxicity of this compound ADCs.
Caption: Workflow for mitigating off-target toxicity of this compound ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 19. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. In vitro cytotoxicity assay [bio-protocol.org]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 4.6. Stability Assays of the ADC in Plasma [bio-protocol.org]
- 29. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Technical Support Center: Overcoming Aggregation Issues with DM3-SMe Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of DM3-SMe antibody-drug conjugates (ADCs).
Introduction to this compound ADC Aggregation
This compound, a potent maytansinoid cytotoxic agent, is conjugated to monoclonal antibodies (mAbs) to create targeted cancer therapeutics. However, the hydrophobic nature of the this compound payload and the linker can increase the propensity of the resulting ADC to aggregate. Aggregation is a critical quality attribute to control as it can impact the ADC's stability, efficacy, and safety, potentially leading to reduced therapeutic efficacy and increased immunogenicity.[1] This guide provides practical advice to mitigate and troubleshoot aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by:
-
Increased Hydrophobicity: The conjugation of the hydrophobic this compound payload and linker to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of this compound molecules per antibody increases the overall hydrophobicity of the ADC, significantly increasing the risk of aggregation. Studies on maytansinoid ADCs suggest that conjugates with a high DAR (e.g., around 9-10) are more prone to rapid clearance and aggregation compared to those with a lower DAR (e.g., 2-6).[2][3]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer used during conjugation, purification, and formulation can significantly impact ADC stability. For instance, a pH close to the isoelectric point (pI) of the antibody can minimize electrostatic repulsion and promote aggregation.
-
Presence of Organic Solvents: Organic co-solvents, often required to dissolve the hydrophobic payload-linker, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
Temperature and Mechanical Stress: Exposure to elevated temperatures or physical stresses like agitation can induce conformational changes in the antibody, leading to aggregation.
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) to minimize aggregation of maytansinoid ADCs?
A2: For maytansinoid ADCs, a DAR in the range of 2 to 4 is often considered optimal to balance potency and minimize aggregation.[2][3] While a higher DAR can increase cytotoxic potency, it also significantly enhances the hydrophobicity of the ADC, leading to a greater propensity for aggregation and faster clearance from circulation.[2] Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 exhibit a better therapeutic index compared to those with a very high DAR (around 9-10).[2][3]
Q3: How can I monitor and quantify aggregation in my this compound conjugate preparation?
A3: The primary and most widely used method for quantifying ADC aggregation is Size Exclusion Chromatography (SEC-HPLC) .[4][5] This technique separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Dynamic Light Scattering (DLS) is a complementary technique that can be used to determine the size distribution of particles in a solution and to detect the presence of aggregates. DLS is particularly sensitive to the presence of large aggregates.[6][7][8]
Troubleshooting Guide
Issue 1: High levels of aggregation detected by SEC-HPLC immediately after conjugation.
This is a common issue that can often be traced back to the conjugation conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| High DAR | Reduce the molar excess of the this compound linker-payload during the conjugation reaction. | A lower DAR reduces the surface hydrophobicity of the ADC, thereby decreasing the driving force for aggregation. For maytansinoid ADCs, aiming for a DAR of 2-4 is a good starting point.[2][3] |
| Unfavorable pH | Adjust the pH of the conjugation buffer. For lysine conjugations, a pH range of 7.5-8.5 is common. However, the optimal pH should be determined empirically to balance conjugation efficiency and ADC stability. | Maintaining a pH away from the antibody's pI ensures sufficient surface charge and electrostatic repulsion between molecules, preventing aggregation. |
| Inappropriate Buffer | Screen different buffer systems. Histidine and phosphate buffers are commonly used. For example, a formulation with 20 mmol/L histidine at pH 5.2 has been shown to stabilize maytansinoid ADCs.[1] | The buffer species can interact with the protein surface and influence its stability. |
| High Concentration of Organic Solvent | Minimize the percentage of organic co-solvent (e.g., DMSO, DMA) in the final reaction mixture. Aim for the lowest concentration that maintains the solubility of the this compound linker-payload. | High concentrations of organic solvents can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation. |
Issue 2: Increased aggregation observed during purification.
Aggregation can also be induced by the purification process itself.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Elution Conditions in Chromatography | If using affinity or ion-exchange chromatography, optimize the elution buffer to be as gentle as possible (e.g., gradual pH change, use of mild additives). | Abrupt changes in pH or high salt concentrations during elution can cause local unfolding and subsequent aggregation of the ADC. |
| Column Overloading in SEC | Reduce the amount of protein loaded onto the SEC column. | Overloading the column can lead to poor separation and can sometimes induce aggregation due to high local concentrations on the column. |
| Non-specific Interactions with Chromatography Resin | For SEC, select a column with a stationary phase designed to minimize secondary hydrophobic interactions. The mobile phase can also be optimized by adding organic modifiers or increasing the ionic strength.[9] | Hydrophobic interactions between the ADC and the chromatography matrix can lead to peak tailing and, in some cases, on-column aggregation. |
Issue 3: Aggregation occurs during storage and handling.
Long-term stability is crucial for the viability of an ADC.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation | Screen different formulation buffers, pH, and excipients. Common stabilizing excipients include polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose).[10][11][12] | Excipients can stabilize the ADC by preventing surface adsorption, shielding hydrophobic patches, and maintaining the native conformation of the antibody. A formulation of 20 mmol/L histidine, 5% trehalose at pH 5.2 has been shown to be effective for maytansinoid ADCs.[1] |
| Inappropriate Storage Temperature | Store the purified this compound conjugate at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Temperature fluctuations can induce physical and chemical degradation, leading to aggregation. |
| Mechanical Stress | Handle the ADC solution gently. Avoid vigorous vortexing or shaking. | Mechanical stress can cause denaturation and aggregation, especially at air-liquid interfaces. |
Experimental Protocols & Data Presentation
Recommended Formulation and Conjugation Parameters
The following table summarizes recommended starting conditions for minimizing aggregation of maytansinoid ADCs. These should be optimized for each specific antibody.
| Parameter | Recommended Range/Value | Rationale |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Balances potency with reduced hydrophobicity and aggregation risk.[2][3] |
| Conjugation Buffer pH | 7.5 - 8.5 (for lysine conjugation) | Ensures reactivity of lysine residues while maintaining antibody stability. |
| Formulation Buffer | 20 mmol/L Histidine | Provides good buffering capacity in a suitable pH range for maytansinoid ADC stability.[1] |
| Formulation pH | 5.2 - 6.0 | A slightly acidic pH can enhance the stability of some ADCs.[1] |
| Stabilizing Excipients | 5% Trehalose, 0.01-0.05% Polysorbate 20/80 | Trehalose acts as a cryo- and lyoprotectant, while polysorbates are surfactants that prevent surface-induced aggregation.[1][10] |
Detailed Methodology: SEC-HPLC for Aggregate Analysis
Size Exclusion Chromatography is the gold standard for quantifying aggregates in ADC preparations.
Objective: To separate and quantify monomer, dimer, and high molecular weight (HMW) species of this compound conjugates.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)[5][13]
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, 10% Isopropanol, pH 6.8[1]
-
This compound conjugate sample
-
Unconjugated antibody (as a control)
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound conjugate and the unconjugated antibody control to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peaks corresponding to the HMW species, dimer, and monomer. The percentage of aggregate is calculated as the area of the HMW and dimer peaks divided by the total peak area.
| Parameter | Typical Value |
| Column | Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm[13] |
| Mobile Phase | 100 mM Sodium Phosphate, 250 mM NaCl, 10% Isopropanol, pH 6.8[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Detailed Methodology: Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS provides a rapid assessment of the size distribution of an ADC preparation and is highly sensitive to the presence of large aggregates.
Objective: To determine the hydrodynamic diameter and polydispersity of the this compound conjugate.
Materials:
-
DLS instrument
-
Low-volume quartz or disposable cuvette
-
This compound conjugate sample
-
Filtration unit (0.22 µm)
Protocol:
-
Sample Preparation: Filter the this compound conjugate solution through a 0.22 µm filter to remove dust and large particulates. Dilute the sample with the formulation buffer to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Set the instrument parameters, including the viscosity and refractive index of the solvent, and the measurement temperature (typically 25°C).
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution. The presence of large peaks indicates aggregation. The Polydispersity Index (PdI) provides an indication of the width of the size distribution; a higher PdI suggests a more heterogeneous sample, which may include aggregates.
Visualizing Workflows and Concepts
The following diagrams illustrate key workflows and concepts related to this compound conjugate aggregation.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. horiba.com [horiba.com]
- 7. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 8. youtube.com [youtube.com]
- 9. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Refining Purification Methods for DM3-Sme ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification methods of antibody-drug conjugates (ADCs) containing the DM3-Sme payload. The highly hydrophobic nature of the maytansinoid payload this compound presents unique challenges during downstream processing. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues and ensure the isolation of a pure and potent ADC.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound ADCs?
The primary challenges in purifying this compound ADCs stem from the hydrophobicity of the this compound payload. This can lead to:
-
Aggregation: The increased surface hydrophobicity of the ADC can promote the formation of soluble high molecular weight (HMW) species, which are undesirable as they can be immunogenic.[1][2]
-
Heterogeneity of Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with varying numbers of drug molecules per antibody. Achieving a consistent and desired DAR is crucial for therapeutic efficacy and safety.[3][4]
-
Removal of Free Drug: Unconjugated this compound payload and other process-related impurities must be effectively removed to prevent off-target toxicity.[5][6]
-
Low Recovery: The hydrophobic nature of the ADC can lead to non-specific binding to chromatography resins, resulting in reduced product yield.[7]
Q2: Which chromatography techniques are most effective for this compound ADC purification?
Hydrophobic Interaction Chromatography (HIC) and Ion Exchange Chromatography (IEX), particularly Cation Exchange (CEX), are the most commonly employed and effective techniques.[3][4]
-
HIC separates molecules based on their surface hydrophobicity, making it ideal for separating ADC species with different DARs.[8][9]
-
CEX separates molecules based on their net surface charge and is effective for removing aggregates and process-related impurities.[10][11]
Q3: How can I minimize aggregation during the purification process?
Minimizing aggregation is a critical aspect of this compound ADC purification. Strategies include:
-
Immobilization during conjugation: Performing the conjugation reaction while the antibody is immobilized on a solid support can prevent aggregation by physically separating the antibody molecules.[1]
-
Buffer conditions: Maintaining optimal buffer conditions, such as avoiding pH values near the isoelectric point of the antibody, can reduce the propensity for aggregation.[1]
-
Use of excipients: The addition of certain excipients to the formulation can help to stabilize the ADC and prevent aggregation.
-
Chromatography selection: HIC and CEX are effective methods for removing existing aggregates.[12][13]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC, and how is it controlled?
A typical average DAR for many ADCs is around 3.5 to 4.[14] The DAR is a critical quality attribute that is controlled during the conjugation process by optimizing reaction conditions such as the ratio of linker-drug to antibody, reaction time, and temperature.[14][15] Downstream purification steps, particularly HIC, can be used to isolate ADC species with a specific DAR.[7][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Product Recovery | - ADC is too strongly bound to the resin due to high hydrophobicity.- Inappropriate salt concentration in the elution buffer. | - Select a HIC resin with lower hydrophobicity.- Decrease the salt concentration in the elution buffer or use a weaker salting-out salt (e.g., switch from ammonium sulfate to sodium chloride).[17]- Add a small percentage of organic modifier (e.g., isopropanol) to the elution buffer. |
| Poor Resolution of DAR Species | - Inefficient gradient slope.- Suboptimal salt type or concentration in the mobile phase. | - Optimize the gradient slope; a shallower gradient can improve resolution.[18]- Screen different salt types and concentrations to enhance the separation of species with different hydrophobicities.[17] |
| Peak Tailing | - Secondary interactions between the ADC and the resin.- Sample overload. | - Adjust the pH of the mobile phase.- Reduce the amount of sample loaded onto the column. |
| Presence of Aggregates in Eluted Fractions | - Aggregation induced by high salt concentrations.- Incomplete removal of pre-existing aggregates. | - Optimize the salt concentration in the loading buffer to the lowest effective level.- Incorporate a CEX or Size Exclusion Chromatography (SEC) step prior to HIC to remove aggregates.[12][13] |
Cation Exchange Chromatography (CEX)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Co-elution of Aggregates with Monomer | - Similar surface charge of monomer and some aggregate species.- Inappropriate elution conditions. | - Optimize the pH and salt concentration of the elution buffer to maximize the charge difference between the monomer and aggregates.[11]- Consider using a multimodal chromatography resin that separates based on both charge and another property like hydrophobicity. |
| Low Binding of ADC to the Resin | - pH of the loading buffer is too close to the isoelectric point (pI) of the ADC.- High conductivity of the loading buffer. | - Adjust the pH of the loading buffer to be at least 1 pH unit below the pI of the ADC.- Reduce the salt concentration of the loading buffer. |
| Loss of Payload Integrity | - Exposure to harsh pH conditions during elution. | - Use a buffer system that allows for elution at a milder pH.- Minimize the time the ADC is exposed to low pH conditions. |
| Incomplete Removal of Free Drug | - Non-specific binding of the hydrophobic free drug to the resin or the ADC.- Inadequate washing. | - Increase the number of column volumes for the wash step.- Add a moderate concentration of a non-ionic detergent or organic solvent to the wash buffer to disrupt non-specific binding.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments in the purification of this compound ADCs. These are representative protocols and may require optimization for specific ADCs.
Protocol 1: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)
Objective: To separate this compound ADC species based on their Drug-to-Antibody Ratio (DAR).
Materials:
-
HIC Column (e.g., Butyl or Phenyl Sepharose)
-
Equilibration/Binding Buffer (Buffer A): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0
-
HPLC or FPLC system
-
This compound ADC crude reaction mixture
Methodology:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Buffer A at a linear flow rate of 150 cm/h.[2]
-
Sample Preparation: Dilute the crude this compound ADC sample with an equal volume of Buffer A to promote binding.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 100-150 cm/h.
-
Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. This will separate the different DAR species, with lower DAR species eluting earlier.[18]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using analytical SEC to determine the monomer/aggregate content and by a method such as UV-Vis spectroscopy or mass spectrometry to determine the DAR of each fraction.[19][20]
Protocol 2: Aggregate Removal from this compound ADC using Cation Exchange Chromatography (CEX)
Objective: To remove high molecular weight (HMW) aggregates from the this compound ADC preparation.
Materials:
-
CEX Column (e.g., SP Sepharose)
-
Equilibration/Loading Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate with 1 M NaCl, pH 5.0
-
HPLC or FPLC system
-
This compound ADC preparation containing aggregates
Methodology:
-
Column Equilibration: Equilibrate the CEX column with at least 5 CVs of Buffer A.
-
Sample Preparation: Buffer exchange the ADC sample into Buffer A using dialysis or tangential flow filtration (TFF).
-
Sample Loading: Load the sample onto the equilibrated column. The ADC monomer should bind to the resin, while some aggregates may have different binding affinities.
-
Washing: Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs. Typically, the monomeric ADC will elute at a lower salt concentration than the aggregates.[10]
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions by analytical SEC to determine the percentage of monomer and HMW species.[21]
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of maytansinoid ADCs, which are expected to be comparable to this compound ADCs.
Table 1: Typical Performance of Hydrophobic Interaction Chromatography for Maytansinoid ADC Purification
| Parameter | Typical Value | Reference(s) |
| Binding Capacity | 10-30 mg/mL | [7] |
| Recovery | >60% | [7] |
| Aggregate Removal | Can reduce aggregates to <1-5% | [6] |
| DAR Separation | Can resolve species differing by a DAR of 2 | [7] |
| Elution Salt Concentration (Ammonium Sulfate) | 0.5 - 1.0 M | [17] |
Table 2: Typical Performance of Cation Exchange Chromatography for ADC Purification
| Parameter | Typical Value | Reference(s) |
| Binding Capacity | >60 mg/mL | [10] |
| Recovery | >90% | [13] |
| Aggregate Removal | Can reduce aggregates from >5% to <0.1% | [13] |
| Free Drug Removal | Can significantly reduce free drug levels | [10] |
| Elution Salt Concentration (NaCl) | 150 - 400 mM | [10][22] |
Visualizations
Experimental Workflow for this compound ADC Purification
Caption: A typical workflow for the purification of this compound ADCs.
Logical Relationship for Troubleshooting HIC Purification
Caption: Troubleshooting logic for HIC purification of hydrophobic ADCs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 5. gtp-bioways.com [gtp-bioways.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 11. Process development for robust removal of aggregates using cation exchange chromatography in monoclonal antibody purification with implementation of quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody Aggregate Removal by Multimodal Chromatography | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiologics.com [wuxibiologics.com]
- 15. youtube.com [youtube.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. Practical method development for the separation of monoclonal antibodies and antibody-drug-conjugate species in hydrophobic interaction chromatoraphy, part 2: Optimization of the phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Bystander Effect of DM3-Sme ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM3-Sme Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design, execute, and interpret experiments aimed at enhancing the bystander effect of your this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of this compound ADCs?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] For a this compound ADC, this occurs after the ADC binds to the Ag+ cell and is internalized. Inside the cell, the "Sme" linker, which is typically a cleavable disulfide or thioether bond, is broken, releasing the potent maytansinoid payload, DM3.[2][3] If the released DM3 payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring Ag- cells, thus amplifying the ADC's anti-tumor activity, especially in heterogeneous tumors.[4][5]
Q2: What are the key molecular characteristics of DM3 and the Sme linker that influence the bystander effect?
A2: The bystander effect of a this compound ADC is primarily governed by:
-
Linker Stability and Cleavage: The "Sme" linker, often a disulfide-based linker, is designed to be stable in circulation but cleavable within the reducing environment of the tumor cell.[3] The rate and efficiency of this cleavage are critical for payload release. Inefficient cleavage will limit the amount of free DM3 available to exert a bystander effect.[6]
-
Payload (DM3) Properties: DM3 is a potent microtubule inhibitor.[2][] For a significant bystander effect, the released DM3 metabolite must be able to cross cell membranes. The physicochemical properties of the released payload, such as its polarity and charge, determine its membrane permeability.[4] Non-polar, uncharged payloads are more likely to diffuse into neighboring cells.[5]
Q3: How does antigen expression level on target cells affect the bystander killing capacity of this compound ADCs?
A3: The level of target antigen expression on Ag+ cells is a crucial determinant of the bystander effect. Higher antigen expression generally leads to increased ADC binding and internalization, resulting in a higher intracellular concentration of the DM3 payload.[1] This, in turn, can lead to a greater efflux of the payload from the Ag+ cells and more effective killing of neighboring Ag- cells.[1] Studies have shown that the bystander effect increases with a higher fraction of Ag+ cells in a co-culture system.[1]
Q4: What are the primary strategies to enhance the bystander effect of a this compound ADC?
A4: Enhancing the bystander effect of a this compound ADC primarily involves optimizing the linker and understanding the payload's properties. Key strategies include:
-
Linker Modification: Modifying the linker to control its cleavage rate can enhance the bystander effect. For instance, exploring different dipeptide linkers, which are cleaved by intracellular proteases, has been shown to result in more efficient payload release and a stronger bystander effect compared to some disulfide linkers.[8]
-
Payload Modification: While the core DM3 payload is established, modifications to the linker attachment point can influence the properties of the released payload-linker metabolite, potentially affecting its membrane permeability.
-
Increasing ADC Uptake: Strategies to increase the internalization of the ADC into target cells can lead to higher intracellular payload concentrations and consequently a greater bystander effect.
-
Combination Therapies: Combining the this compound ADC with agents that modulate the tumor microenvironment or enhance cell permeability could potentially amplify the bystander effect.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments to evaluate and enhance the bystander effect of this compound ADCs.
| Problem | Possible Causes | Recommended Solutions |
| No observable bystander effect in co-culture assays. | 1. Inefficient linker cleavage: The intracellular environment may not be sufficiently reducing to cleave the Sme (disulfide) linker effectively. 2. Low payload permeability: The released DM3-linker metabolite may be too polar or charged to diffuse across the cell membrane. 3. Insufficient payload release: The concentration of ADC used may be too low to achieve a high enough intracellular payload concentration in Ag+ cells. 4. Low ratio of Ag+ to Ag- cells: The number of "donor" Ag+ cells may be too low to generate a sufficient concentration of diffused payload to kill the "recipient" Ag- cells.[1] 5. Assay duration is too short: There might be a lag time for the bystander effect to become apparent.[1] | 1. Optimize linker: Consider using alternative cleavable linkers, such as enzyme-cleavable dipeptide linkers (e.g., Val-Cit), which have been shown to enhance bystander killing.[8][] 2. Characterize released payload: Use techniques like mass spectrometry to analyze the structure of the released payload from Ag+ cells and assess its likely membrane permeability. 3. Increase ADC concentration: Titrate the ADC concentration in your assay to ensure maximal killing of Ag+ cells, which should lead to greater payload release. 4. Vary cell ratios: Test different ratios of Ag+ to Ag- cells in your co-culture, increasing the proportion of Ag+ cells to enhance the bystander effect.[1] 5. Extend incubation time: Monitor the co-culture for a longer duration (e.g., up to 144 hours) to allow for payload accumulation in the media and subsequent killing of Ag- cells. |
| High background killing of antigen-negative (Ag-) cells in monoculture. | 1. Linker instability in media: The Sme linker may be prematurely cleaved in the culture medium, leading to the release of free DM3 that non-specifically kills all cells.[10] 2. Non-specific ADC uptake: Ag- cells may be taking up the ADC through mechanisms other than antigen-mediated endocytosis (e.g., pinocytosis).[11] | 1. Assess linker stability: Incubate the ADC in culture medium for the duration of your experiment and measure the amount of free DM3 released using techniques like HPLC or mass spectrometry. If unstable, consider linkers with enhanced stability. 2. Use a non-binding control ADC: Include an ADC with the same this compound payload but with an antibody that does not bind to either cell line to assess the level of non-specific uptake and killing. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell viability, passage number, and seeding density can affect experimental outcomes. 2. Inconsistent ADC quality: Batch-to-batch variability in the drug-to-antibody ratio (DAR) or aggregation of the ADC can lead to inconsistent results. 3. Pipetting errors: Inaccurate pipetting can lead to variations in cell numbers and ADC concentrations. | 1. Standardize cell culture practices: Use cells within a consistent passage number range, ensure high viability (>95%), and carefully control seeding densities. 2. Characterize each ADC batch: Thoroughly characterize each new batch of ADC for DAR, aggregation, and in vitro potency on a reference cell line before use in bystander assays. 3. Follow good pipetting practices: Use calibrated pipettes and change tips between different reagents and cell lines.[12] |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This assay is a standard method to directly observe the killing of Ag- cells in the presence of Ag+ cells and the ADC.[13]
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ (e.g., HER2-positive SK-BR-3) and Ag- (e.g., HER2-negative MCF7) cells in a 96-well plate. To distinguish between the two cell populations, one cell line should express a fluorescent protein (e.g., GFP-MCF7).
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the Ag+ cell fraction on the bystander effect.
-
Include monoculture controls for both Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Twenty-four hours after seeding, treat the cells with a serial dilution of the this compound ADC.
-
The concentration range should be chosen to effectively kill the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[1]
-
Include an untreated control and a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 to 144 hours.
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, quantify the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.
-
Total cell viability can be assessed using assays like MTT or CellTiter-Glo.[13]
-
Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentration. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13]
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic bystander effect is mediated by a secreted, stable factor (i.e., the released payload) in the culture medium.[14]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or plate.
-
Treat the cells with the this compound ADC at a concentration that induces significant cell death for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and/or filter the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate.
-
Twenty-four hours after seeding, replace the culture medium with the prepared conditioned medium.
-
Include controls where Ag- cells are treated with medium from untreated Ag+ cells and fresh medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo). A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells confirms a bystander effect mediated by a soluble factor.
-
Visualizations
Caption: Mechanism of the this compound ADC bystander effect.
Caption: Troubleshooting workflow for absent bystander effect.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abzena.com [abzena.com]
- 11. mdpi.com [mdpi.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Navigating DM3-Sme ADC Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate premature payload release from DM3-Sme Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature payload release for ADCs utilizing a thiol-maleimide linkage (Sme)?
A1: The primary mechanism of premature payload release from thiol-maleimide (Sme) conjugated ADCs is retro-Michael reaction. This reaction leads to the dissociation of the thiol-containing payload (e.g., DM3) from the maleimide group on the linker, particularly in the presence of plasma thiols like albumin and cysteine.[1] This can result in off-target toxicity and reduced therapeutic efficacy.[2][3]
Q2: What are the key factors that influence the stability of the this compound linkage?
A2: Several factors can impact the stability of the thiol-maleimide linkage:
-
Plasma Components: Thiol-containing proteins in plasma, such as albumin, can facilitate thiol exchange reactions, leading to payload release.[1]
-
Temperature: Elevated temperatures can accelerate the rate of retro-Michael reaction and other degradation pathways.[4][5]
-
pH: The pH of the formulation and the physiological environment can influence the rate of linker cleavage.[6][7]
-
Conjugation Process: The specifics of the conjugation process itself can affect the overall stability of the ADC.[8][9]
-
Antibody Backbone: The intrinsic properties of the monoclonal antibody can also play a role in the overall stability of the ADC conjugate.[10]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of a this compound ADC?
A3: A higher DAR can sometimes lead to decreased stability.[11] Increased payload loading can alter the physicochemical properties of the antibody, potentially making the ADC more prone to aggregation and increasing the likelihood of premature payload release.[9] It is critical to optimize the DAR to balance efficacy with stability and safety.[2][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound ADCs.
Problem 1: High levels of free DM3 payload detected in plasma stability assays.
-
Possible Cause: Linker instability due to retro-Michael reaction or thiol exchange.
-
Troubleshooting Steps:
-
Optimize Linker Chemistry: Consider using next-generation maleimide linkers that are designed to be more stable and less susceptible to thiol exchange. For instance, maleamic acid linkers have shown increased stability in serum.[1]
-
Formulation Adjustment: Evaluate the formulation buffer. Ensure the pH is optimal for linker stability. High ionic strength buffers may also be beneficial in some cases.[4]
-
Storage Conditions: Strictly adhere to recommended storage temperatures (-70 °C for long-term storage) and protect from light to minimize degradation.[4]
-
Problem 2: Inconsistent results in cell-based cytotoxicity assays.
-
Possible Cause: Variability in the amount of active ADC due to premature payload release during incubation.
-
Troubleshooting Steps:
-
Characterize ADC Before Assay: Perform analytical characterization (e.g., SEC-HPLC, HIC) of the ADC immediately before adding it to the cells to determine the percentage of intact ADC and free payload.
-
Minimize Incubation Time: If feasible, reduce the incubation time of the ADC in the cell culture media to minimize the opportunity for premature release.
-
Include Controls: Run parallel assays with a known stable ADC and free DM3 payload as positive and negative controls, respectively.
-
Problem 3: ADC aggregation observed during storage or after stress conditions.
-
Possible Cause: Conjugation process or payload characteristics leading to physical instability.
-
Troubleshooting Steps:
-
Differential Scanning Calorimetry (DSC): Use DSC to assess the thermal stability of the ADC compared to the unconjugated antibody. This can help identify if the conjugation process has significantly destabilized the antibody structure.[4][10]
-
Size Exclusion Chromatography (SEC): Regularly monitor the aggregation status of your ADC samples using SEC-HPLC.[4][10]
-
Formulation Screening: Screen different formulation buffers to identify conditions that minimize aggregation. This can include varying pH, excipients, and ionic strength.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to ADC stability.
Table 1: Common Analytical Techniques for ADC Stability Assessment
| Analytical Technique | Parameter Measured | Typical Application |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation, Fragmentation | Monitors physical stability and high molecular weight species.[4][10] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Heterogeneity | Determines the distribution of different drug-loaded species.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC mass, Free payload quantification | Confirms conjugation, identifies degradation products, and quantifies premature payload release.[10][13][14] |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Tm) | Assesses the impact of conjugation on the thermal stability of the antibody.[4][5] |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the this compound ADC in plasma over time by measuring the change in DAR and the amount of released payload.
Methodology:
-
Sample Preparation: Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Processing: At each time point, capture the ADC from the plasma using Protein A magnetic beads.
-
Analysis:
-
DAR Analysis: Elute the intact ADC from the beads and analyze by LC-MS or HIC to determine the average DAR.[13] A decrease in DAR over time indicates payload loss.
-
Free Payload Analysis: Precipitate proteins from the plasma supernatant and analyze the small molecule fraction by LC-MS/MS to quantify the concentration of released DM3.[3]
-
Protocol 2: Thermal Stress Study
Objective: To assess the thermal stability of the this compound ADC and its propensity to aggregate at elevated temperatures.
Methodology:
-
Sample Preparation: Incubate the ADC at a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C) for a defined period (e.g., 1, 2, 4 weeks).[4]
-
Analysis:
-
Aggregation Analysis: Analyze the samples by SEC-HPLC to quantify the percentage of monomer, aggregate, and fragment at each time point.[4]
-
DAR and Purity Analysis: Use HIC and/or LC-MS to assess any changes in the DAR profile and identify potential degradation products.
-
Visualizations
Caption: Mechanism of premature DM3 payload release in circulation.
Caption: Logical workflow for troubleshooting this compound ADC instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Promises and problems with ADCs [tempobioscience.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 8. De-Risk Your ADC Development Process With These Stability Considerations [bioprocessonline.com]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Dosing Schedules for DM3-Sme ADC Efficacy
Welcome to the technical support center for optimizing dosing schedules of antibody-drug conjugates (ADCs) utilizing the DM3-Sme payload. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to maximizing the therapeutic window of your this compound ADC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound payload?
A1: this compound is a derivative of the potent microtubule-acting agent, maytansine.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton involved in vital cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily in the G2/M phase, which ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[1]
Q2: What are the key considerations when designing a dosing schedule for a this compound ADC?
A2: Optimizing the dosing schedule for a this compound ADC requires a balance between maximizing anti-tumor efficacy and minimizing toxicity. Key considerations include:
-
Payload Potency: this compound is a highly potent cytotoxic agent, meaning that only a small amount of the payload needs to reach the tumor to be effective.[2] This high potency is a primary driver of toxicity.
-
Therapeutic Window: ADCs often have a narrow therapeutic window, where the dose required for efficacy is close to the dose that causes significant toxicity.[3]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the ADC is crucial. The long half-life of the antibody component allows for less frequent dosing compared to small molecule drugs.[3]
-
Toxicity Profile: Maytansinoid-based ADCs are commonly associated with toxicities such as peripheral neuropathy and myelosuppression.[4] The dosing schedule can be modulated to manage these adverse effects.
Q3: How does the dosing frequency (e.g., weekly vs. every 3 weeks) impact the efficacy and toxicity of a maytansinoid ADC?
A3: The dosing frequency can significantly influence the therapeutic index of a maytansinoid ADC.
-
Efficacy: A less frequent, higher dose schedule may lead to a higher peak plasma concentration (Cmax), which can improve tumor penetration and initial tumor cell killing.[1] However, more frequent, lower doses can maintain a sustained exposure of the ADC to the tumor. The overall anti-tumor response between different schedules at the maximum tolerated dose (MTD) of each regimen can be similar.[3]
-
Toxicity: More frequent dosing, even at lower individual doses, can lead to a higher cumulative dose and potentially a higher incidence of cumulative toxicities like peripheral neuropathy.[3] Conversely, a high Cmax from a single large dose might exacerbate acute toxicities.
Q4: What is dose fractionation and how can it be applied to this compound ADCs?
A4: Dose fractionation involves dividing a total dose into smaller, more frequent administrations. For ADCs, this strategy is often employed to improve tolerability. For payloads where toxicity is driven by peak plasma concentrations, fractionation can reduce the Cmax while maintaining the total exposure (Area Under the Curve - AUC).[5] This approach has been shown to be beneficial for ADCs with PBD payloads, where fractionated weekly doses resulted in similar efficacy to a single bolus dose but with better tolerability in preclinical models.[6] While specific data for this compound is limited, this principle can be explored in preclinical studies to potentially mitigate acute toxicities.
Data Presentation
The following tables summarize preclinical data from maytansinoid-based ADCs, which can serve as a reference for designing experiments with this compound ADCs.
Table 1: In Vivo Efficacy of a DM4-ADC (SAR3419) in a Non-Hodgkin's Lymphoma Xenograft Model (WSU-DLCL2) [5]
| Dose (mg/kg) | Dosing Schedule | Outcome |
| 7.5 | q4dx2 (every 4th day for 2 doses) | Significant tumor growth inhibition and delay |
| 15 | q4dx2 | Complete tumor regression |
| 30 | q4dx2 | Complete tumor regression (with some potential treatment-related toxicity) |
Table 2: In Vivo Efficacy of a DM3-ADC in a Melanoma Xenograft Model (A375m) [6]
| Dose (mg/kg) | Dosing Schedule | Outcome |
| 1.1 | Twice weekly for 5 injections | Limited response |
| 3.3 | Twice weekly for 5 injections | Significant but not complete response |
| 10 | Twice weekly for 5 injections | 100% mouse survival at 160 days |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methods to determine the IC50 (half-maximal inhibitory concentration) of a this compound ADC.
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the cells and add the ADC/antibody dilutions. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubate the plate for a period determined by the cell doubling time and payload mechanism (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. In Vitro Bystander Effect Assay
This assay assesses the ability of the this compound payload to kill neighboring antigen-negative cells.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (the antigen-negative line should be labeled with a fluorescent protein, e.g., GFP)
-
Co-culture medium
-
96-well black, clear-bottom plates
-
This compound ADC
-
Fluorescence microscope or high-content imager
-
-
Procedure:
-
Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the this compound ADC. Include untreated co-culture wells as a control.
-
Incubate for a relevant period (e.g., 72-120 hours).
-
Image the plate using a fluorescence microscope to visualize and count the number of viable GFP-positive (antigen-negative) cells.
-
Quantify the reduction in GFP-positive cells in the presence of the ADC and antigen-positive cells to determine the extent of the bystander effect.
-
3. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general approach to evaluating the in vivo efficacy of a this compound ADC with different dosing schedules.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human tumor cells that express the target antigen
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment groups could include:
-
Vehicle control
-
This compound ADC at a high dose, administered once every 3 weeks (Q3W)
-
This compound ADC at a lower dose, administered once a week (QW)
-
This compound ADC with a fractionated dosing schedule (e.g., twice weekly at an even lower dose)
-
-
Administer the treatments intravenously.
-
Measure tumor volume with calipers and mouse body weight 2-3 times per week.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a set duration.
-
Plot tumor growth curves and analyze for statistically significant differences between treatment groups. Monitor for signs of toxicity, such as weight loss.
-
Troubleshooting Guides
Issue 1: Unexpectedly High In Vivo Toxicity with a Single High Dose
-
Potential Cause: The Cmax of the ADC is exceeding the maximum tolerated level, leading to acute off-target toxicities.
-
Troubleshooting Steps:
-
Implement Dose Fractionation: Divide the total weekly or bi-weekly dose into two or three smaller administrations. This will lower the Cmax while maintaining the overall exposure.
-
Reduce the Dose: If fractionation is not feasible or effective, reduce the single dose to a level that is better tolerated.
-
Evaluate a More Frequent, Lower Dose Schedule: Switch from an intermittent high-dose schedule (e.g., Q3W) to a more frequent low-dose schedule (e.g., QW) to reduce acute toxicity.
-
Monitor for Specific Toxicities: For maytansinoid ADCs, pay close attention to signs of peripheral neuropathy (e.g., altered gait in mice) and myelosuppression (monitor blood counts).[4]
-
Issue 2: Loss of Efficacy with a Fractionated Dosing Schedule
-
Potential Cause: The lower Cmax achieved with fractionation may result in reduced tumor penetration and may not be sufficient to kill cancer cells effectively.[1]
-
Troubleshooting Steps:
-
Increase the Total Dose: If the fractionated schedule is well-tolerated, consider cautiously increasing the total dose administered over the cycle to compensate for the lower Cmax.
-
Optimize the Fractionation Schedule: Experiment with different fractionation intervals (e.g., every other day vs. twice weekly) to find a balance between tolerability and efficacy.
-
Re-evaluate the Single High-Dose Schedule: If the toxicity of the single high dose is manageable (e.g., transient and reversible), it may be the more effective option.
-
Consider Combination Therapy: Combining the ADC with another agent that has a different mechanism of action could enhance efficacy without increasing ADC-specific toxicity.
-
Issue 3: Development of Peripheral Neuropathy in Preclinical Models
-
Potential Cause: A known class effect of maytansinoid payloads due to their disruption of microtubules in neurons.[4]
-
Troubleshooting Steps:
-
Limit the Duration of Treatment: In preclinical studies, evaluate if a shorter treatment duration can still achieve significant tumor regression while minimizing the cumulative exposure that can lead to neuropathy.
-
Implement a "Drug Holiday": Introduce treatment-free intervals in the dosing schedule to allow for potential recovery from nerve damage.
-
Dose Reduction: Lowering the dose is a primary strategy for managing this toxicity.
-
Symptomatic Management: In a clinical setting, and to some extent in preclinical models, agents like duloxetine may be considered to manage neuropathic pain, although their efficacy for ADC-induced neuropathy is still under investigation.[7]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound ADC leading to apoptosis.
Caption: Experimental workflow for optimizing this compound ADC dosing schedules.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Maytansinoid Payloads: DM3-Sme vs. DM1 and DM4 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the maytansinoid payloads DM3-Sme, DM1, and DM4, which are utilized in the development of antibody-drug conjugates (ADCs). The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate their performance. This information is intended to assist researchers in making informed decisions during the ADC design and development process.
Mechanism of Action: Potent Microtubule Inhibition
DM1, this compound, and DM4 are all potent synthetic derivatives of maytansine, a natural product that inhibits microtubule polymerization.[1][2] Their shared mechanism of action involves binding to tubulin, a key protein in the formation of microtubules.[][4] This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[][4] Due to their high cytotoxicity, with activity in the sub-nanomolar range, these maytansinoids are not suitable for systemic administration as standalone chemotherapeutic agents but are ideal as payloads for targeted delivery via ADCs.[2]
The structural differences between DM1, DM3, and DM4 lie in the thiol-containing side chain, which is used for conjugation to a linker and ultimately to the monoclonal antibody.[5][6] These modifications can influence the stability, hydrophobicity, and bystander effect of the resulting ADC.
Comparative Efficacy
Direct, head-to-head comparative efficacy data for this compound against DM1 and DM4 is limited in publicly available literature. However, based on extensive research into DM1 and DM4, key differences in their application and potential efficacy can be highlighted.
DM1 (Emtansine) is a well-characterized maytansinoid and is the payload in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). It is typically conjugated to antibodies via a non-cleavable linker.[6] This design strategy primarily relies on the degradation of the antibody within the target cancer cell to release the payload. Consequently, ADCs with DM1 and non-cleavable linkers are thought to have a limited bystander effect, meaning they are most effective at killing the antigen-expressing target cells with less impact on surrounding antigen-negative cells.
DM4 (Soravtansine) is another widely used maytansinoid payload.[7] A key structural feature of DM4 is the presence of two methyl groups near the disulfide bond of its linker, which can influence its reactivity and binding affinity.[8] DM4 is often paired with cleavable linkers, such as those containing a disulfide bond.[9] This allows for the release of a membrane-permeable metabolite of the payload upon entering the target cell. This released metabolite can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect . This can be particularly advantageous in treating solid tumors, which often exhibit heterogeneous antigen expression.
This compound is a synthetic derivative of maytansine, and like its counterparts, it functions as a tubulin inhibitor.[][4] Its structural modifications are designed to enhance conjugation efficiency and the stability of the resulting ADC.[] While it is utilized as a cytotoxic payload in ADC development, there is a lack of publicly available, direct comparative studies detailing its in vitro and in vivo efficacy against DM1 and DM4.
The choice between these payloads, and particularly the linker strategy employed, has significant implications for the therapeutic window and efficacy of an ADC. A non-cleavable linker with DM1 may offer better tolerability due to reduced off-target toxicity, while a cleavable linker with DM4 could provide enhanced efficacy in heterogeneous tumors through the bystander effect.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical, yet representative, in vitro cytotoxicity data for ADCs containing DM1 and DM4 to illustrate their potential differences in potency. Actual IC50 values will vary depending on the target antigen, antibody, linker, and cell line used.
| Payload | Linker Type | Target Cell Line (Antigen-Positive) | IC50 (ng/mL) | Bystander Cell Line (Antigen-Negative) | IC50 (ng/mL) |
| DM1 | Non-cleavable | SK-BR-3 (HER2+) | 5 - 15 | MDA-MB-468 (HER2-) | > 1000 |
| DM4 | Cleavable | SK-BR-3 (HER2+) | 1 - 10 | MDA-MB-468 (HER2-) | 50 - 200 |
Note: The lower IC50 value for the DM4 ADC in the bystander cell line is indicative of its potential for a bystander killing effect. Data for this compound is not included due to the lack of publicly available comparative data.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of ADC efficacy.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Plating: Seed cancer cell lines (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (DM1-ADC, DM4-ADC, and a non-binding control ADC) in cell culture medium.
-
Incubation: Remove the overnight culture medium from the cells and add the ADC dilutions. Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 values using a non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Plating: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 5-7 days).
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Gate on the fluorescently labeled antigen-negative cells and quantify their viability (e.g., using a viability dye like propidium iodide).
-
Data Analysis: Determine the percentage of viable antigen-negative cells at each ADC concentration and calculate the IC50 for the bystander killing effect.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HER2-positive NCI-N87) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, DM1-ADC, DM4-ADC). Administer the ADCs intravenously at specified doses and schedules (e.g., once every 3 weeks).
-
Efficacy Assessment: Measure tumor volumes and body weights of the mice two to three times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. The primary endpoint is typically tumor growth inhibition or tumor regression.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect compared to the control groups.
Visualizations
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Mechanism of action of maytansinoid payloads delivered by ADCs.
Experimental Workflow for ADC Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the efficacy of an ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: DM3-Sme vs. Auristatin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two leading classes of cytotoxic payloads for Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols.
In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. Among the most prominent payloads are the maytansinoid derivative DM3-Sme and the auristatin family of synthetic dolastatin 10 analogs. Both classes of potent microtubule inhibitors have been successfully incorporated into numerous ADCs, yet they exhibit distinct physicochemical and biological properties that influence their therapeutic application. This guide provides a head-to-head comparison of this compound and auristatin payloads, summarizing key quantitative data and providing detailed experimental methodologies to inform ADC development.
At a Glance: Key Differences
| Feature | This compound (Maytansinoid) | Auristatins (e.g., MMAE, MMAF) |
| Mechanism of Action | Tubulin inhibitor (binds at the maytansine site) | Tubulin inhibitor (binds at the vinca alkaloid site) |
| Parent Compound | Maytansine | Dolastatin 10 |
| Hydrophobicity | Generally less hydrophobic | Generally more hydrophobic |
| Bystander Effect | Dependent on linker and specific derivative | Variable; MMAE is membrane-permeable and mediates a bystander effect, while MMAF is less permeable with a reduced bystander effect.[1][2] |
| Toxicity Profile | Can cause gastrointestinal effects, thrombocytopenia, and neutropenia.[3] | MMAE is associated with peripheral neuropathy and neutropenia; MMAF is linked to thrombocytopenia and ocular toxicities.[3] |
Mechanism of Action: Targeting the Cellular Scaffolding
Both this compound and auristatins exert their potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they achieve this through interaction with distinct binding sites on tubulin.[4]
This compound , a derivative of maytansine, binds to the maytansine binding site on tubulin. This interference with tubulin polymerization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[5]
Auristatins , such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are synthetic analogs of the natural product dolastatin 10.[6] They bind to the vinca alkaloid binding site on tubulin, also leading to the inhibition of microtubule assembly, cell cycle arrest, and subsequent apoptosis.[6][7]
Physicochemical Properties: A Tale of Two Hydrophobicities
A key distinguishing feature between maytansinoid and auristatin payloads is their relative hydrophobicity. Direct analytical comparisons have shown that maytansinoid-based ADCs are generally less hydrophobic than their auristatin-based counterparts.[4][8] This property can significantly impact an ADC's pharmacokinetics, stability, and propensity for aggregation.
| Parameter | MCC-Maytansinoid | MC-VC-PAB-MMAE | Reference |
| Calculated AlogP | 3.76 | 4.79 | [4] |
| RP-HPLC Retention Time (min) | 5.5 | 11.5 | [4] |
Table summarizing the hydrophobicity comparison between a maytansinoid and an auristatin drug-linker.
The Bystander Effect: Killing Beyond the Target
The bystander effect, the ability of a payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, is a crucial consideration in ADC design, particularly for treating heterogeneous tumors. This property is largely governed by the payload's membrane permeability.
MMAE , being relatively lipophilic and cell-permeable, is known to induce a potent bystander effect.[1][2] Once released inside the target cell, MMAE can cross the cell membrane and eliminate nearby cancer cells that may not express the target antigen.
In contrast, MMAF contains a charged C-terminal phenylalanine, which limits its membrane permeability and consequently reduces its bystander killing capacity.[1] The properties of this compound in this regard are less definitively characterized and are highly dependent on the linker technology employed.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to determine the concentration of an ADC that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
ADC constructs (this compound and Auristatin-based)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a period that allows for cell-cycle arrest and subsequent cell death (typically 72-96 hours for tubulin inhibitors).[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio. Also, seed each cell line individually as controls. Allow cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC constructs.
-
Incubate the plates for a duration sufficient to observe the bystander effect (e.g., 96 hours or longer).
-
Measure the viability of the Ag- cell population by quantifying the fluorescence signal (e.g., GFP intensity).
-
The viability of the total cell population can be assessed using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture of Ag- cells indicates a bystander effect.[8]
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor cells for implantation
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound ADC, Auristatin ADC).
-
Administer the ADCs and vehicle control intravenously at specified doses and schedules.
-
Monitor tumor volume by measuring the length and width with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The selection of a cytotoxic payload is a multifaceted decision in ADC development. Both this compound and auristatins have demonstrated significant clinical potential, yet their distinct characteristics offer different advantages. Maytansinoid-based payloads like this compound, with their lower hydrophobicity, may offer benefits in terms of ADC stability and pharmacokinetics. Auristatins, particularly MMAE, provide the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. The choice between these powerful payloads will ultimately depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of ADCs armed with these distinct and potent payloads.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel DM3-Sme Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel antibody-drug conjugate (ADC) utilizing the DM3-Sme payload. It offers a comparative analysis with established ADC platforms, featuring quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid in the preclinical assessment of this promising therapeutic modality.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A typical ADC consists of a monoclonal antibody that binds to a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. The specificity of the antibody directs the ADC to the tumor, where it is internalized, and the payload is released, leading to cancer cell death.
The novel this compound ADC employs a derivative of the potent microtubule-inhibiting agent maytansine, DM3, attached to the antibody via a stable thioether (Sme) linker. The mechanism of action hinges on the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][2] This guide will delve into the experimental validation of this mechanism and compare its performance against ADCs with different payloads, namely monomethyl auristatin E (MMAE) and the topoisomerase inhibitor SN-38.
Comparative Performance of ADC Payloads
The selection of the cytotoxic payload is critical to the efficacy and safety profile of an ADC. This section provides a comparative summary of the in vitro cytotoxicity and in vivo efficacy of ADCs featuring DM3, MMAE, and SN-38 payloads.
| Cell Line | Target Antigen | DM3-ADC IC50 (nM) | MMAE-ADC IC50 (nM) | SN-38-ADC IC50 (nM) | Reference |
| CFPAC-1 (Pancreatic) | Trop-2 | Not Reported | Subnanomolar | Subnanomolar | [1] |
| MDA-MB-468 (Breast) | Trop-2 | Not Reported | Subnanomolar | Subnanomolar | [1] |
| BT-474 (Breast) | HER2 | Not Reported | ~0.1 | Not Reported | |
| SK-BR-3 (Breast) | HER2 | Not Reported | ~0.03-0.17 | Not Reported | [3][4] |
| Karpas-299 (Lymphoma) | CD30 | Not Reported | ~0.1 | Not Reported |
| Xenograft Model | Target Antigen | DM3-ADC Treatment | MMAE-ADC Treatment | SN-38-ADC Treatment | Reference |
| CFPAC-1 (Pancreatic) | Trop-2 | Not Reported | Minimal tumor growth inhibition | 87.3% tumor growth inhibition | [1] |
| MDA-MB-468 (Breast) | Trop-2 | Not Reported | Complete tumor regression | Not Reported | [1] |
| BT-474 (Breast) | HER2 | Not Reported | Significant tumor regression | Not Reported | |
| NCI-N87 (Gastric) | Trop-2 | Not Reported | Not Reported | Superior SN-38 delivery vs. irinotecan | [5] |
| Capan-1 (Pancreatic) | Trop-2 | Not Reported | Not Reported | Superior SN-38 delivery vs. irinotecan | [5] |
Note: Comparative in vivo efficacy data should be interpreted with caution due to variations in experimental design across different studies.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of a this compound ADC is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Upon internalization and lysosomal trafficking, the DM3 payload is released and binds to tubulin, inhibiting its polymerization. This triggers a cascade of signaling events culminating in programmed cell death.
Caption: Mechanism of action of a this compound ADC.
Experimental Protocols
This section provides detailed protocols for key experiments to validate the mechanism of action of a novel this compound ADC.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC into target cells.
Workflow:
Caption: Workflow for ADC internalization assay.
Protocol:
-
Cell Preparation: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
ADC Labeling: Label the this compound ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's instructions.
-
Incubation: Remove the culture medium and add the fluorescently labeled ADC at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the cells. Incubate at 37°C for different time points (e.g., 1, 4, 24 hours). As a control, incubate a set of cells at 4°C to inhibit internalization.
-
Quenching: After incubation, wash the cells with cold PBS. To quench the fluorescence of the membrane-bound ADC, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) and incubate on ice for 30 minutes.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer. The internalized ADC will be detected as an increase in the mean fluorescence intensity (MFI) in the target cells incubated at 37°C compared to the controls.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay measures cell death by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Workflow:
Caption: Workflow for LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a relevant comparator ADC (e.g., MMAE-ADC), and a non-targeting control ADC. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
LDH Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Workflow:
Caption: Workflow for in vivo efficacy study.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a mean volume of 100-200 mm³.
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, comparator ADC, non-targeting ADC).
-
ADC Administration: Administer the ADCs at a predetermined dose and schedule (e.g., once or twice weekly via intravenous injection).
-
Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The validation of a novel this compound ADC requires a systematic and comparative approach. By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can thoroughly characterize the mechanism of action, efficacy, and potential liabilities of their ADC candidate. The provided data tables and signaling pathway diagrams offer a valuable reference for positioning a new this compound ADC within the competitive landscape of this rapidly evolving class of cancer therapeutics. Rigorous preclinical evaluation is paramount for the successful translation of promising ADC candidates into clinical development.
References
- 1. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maytansinoid-Based Antibody-Drug Conjugates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various classes of payloads, maytansinoids, such as DM1, DM3, and DM4, have demonstrated considerable promise. This guide provides a cross-study comparison of clinical trial data for ADCs utilizing these maytansinoid derivatives.
While the initial intent was to include a direct comparison of a DM3-Sme ADC, a thorough review of publicly available clinical trial data did not yield a candidate with this specific "Sme" linker nomenclature. Therefore, this guide will focus on a comparative analysis of ADCs employing the well-documented maytansinoid payloads DM1 and DM4, for which robust clinical data is available. The ADCs selected for this comparison are Lorvotuzumab Mertansine (IMGN901), utilizing a DM1 payload, and Coltuximab Ravtansine (SAR3419), which employs a DM4 payload.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from clinical trials of the selected maytansinoid-based ADCs.
| ADC Name | Payload | Linker | Target Antigen | Indication | Phase | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| Lorvotuzumab Mertansine (IMGN901) | DM1 | Thiopentanoate | CD56 | Small Cell Lung Cancer (SCLC), Merkel Cell Carcinoma (MCC), Ovarian Cancer | I | - | 1 (MCC) | 1 (unconfirmed, SCLC), 1 (unconfirmed, MCC) | 25% (at doses ≥60 mg/m²) | - | - | - | Hyponatremia (8.2%), Dyspnea (8.2%)[1][2] |
| Coltuximab Ravtansine (SAR3419) | DM4 | SPDB | CD19 | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | II | 43.9% | 14.6% (6/41) | 29.3% (12/41) | - | 4.7 months | 4.4 months | 9.2 months | Hepatotoxicity (3%), Abdominal pain (3%)[3][4] |
| Tusamitamab Ravtansine (SAR408701) | DM4 | SPDB | CEACAM5 | Advanced Solid Tumors | I | 3 (confirmed PRs) | - | - | 35.7% (Q2W-LD), 40.0% (Q3W) | - | - | - | Keratopathy, Keratitis, Transaminase elevation[5][6] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are the methodologies for the key trials cited.
Lorvotuzumab Mertansine (IMGN901) Phase I Study
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of IMGN901 in patients with CD56-positive solid tumors.[1]
-
Study Design: This was a Phase I, open-label, dose-escalation study.[1] Patients were enrolled in cohorts and received escalating doses of IMGN901.[1] A dose-expansion phase was initiated to further evaluate the safety and activity in specific tumor types (SCLC, MCC, and ovarian cancer).[1]
-
Patient Population: Patients with CD56-expressing solid tumors who had progressed on standard therapies.
-
Dosing Regimen: IMGN901 was administered intravenously on three consecutive days every 21 days.[1] The recommended Phase II dose was established at 60 mg/m² per day for three days.[1][2]
-
Efficacy Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Coltuximab Ravtansine (SAR3419) Phase II Study
-
Objective: To evaluate the efficacy and safety of coltuximab ravtansine in patients with relapsed or refractory CD19-positive Diffuse Large B-cell Lymphoma (DLBCL) previously treated with rituximab-containing immunochemotherapy.[3][4]
-
Study Design: This was a single-arm, multicenter Phase II study.[3]
-
Patient Population: Patients with a confirmed diagnosis of relapsed or refractory CD19-positive DLBCL who had received at least one prior rituximab-containing regimen.[3]
-
Dosing Regimen: Patients received coltuximab ravtansine at a dose of 55 mg/m² intravenously.[3] The treatment was administered weekly for the first four weeks, followed by bi-weekly infusions.[4]
-
Efficacy Assessment: The primary endpoint was the Overall Response Rate (ORR), assessed according to the International Working Group (IWG) criteria.[4] Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental processes can aid in understanding the complex interactions involved in ADC therapy.
Conclusion
This comparative guide highlights the clinical data for maytansinoid-based ADCs utilizing DM1 and DM4 payloads. The provided tables and diagrams offer a structured overview for researchers and drug development professionals. While a direct comparison with a this compound ADC was not feasible due to the absence of available data, the analysis of lorvotuzumab mertansine and coltuximab ravtansine provides valuable insights into the clinical performance of maytansinoid ADCs. Further research and clinical trials on novel maytansinoid derivatives and linker technologies will continue to refine and expand the therapeutic potential of this important class of anti-cancer agents.
References
- 1. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of IMGN901, a CD56-targeting antibody-drug conjugate, in patients with CD56-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 4. A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Safety, pharmacokinetics, and antitumor activity of the anti-CEACAM5-DM4 antibody-drug conjugate tusamitamab ravtansine (SAR408701) in patients with advanced solid tumors: first-in-human dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A New DM3-Sme Antibody-Drug Conjugate versus the Standard of Care in HER2-Positive Oncology
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapies, a novel antibody-drug conjugate (ADC) featuring the potent maytansinoid payload, DM3-Sme, is emerging as a promising therapeutic strategy. This guide provides a comprehensive benchmark of this new this compound ADC against the established standard of care for HER2-positive cancers, Trastuzumab emtansine (T-DM1). This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, alongside robust experimental protocols for validation.
Executive Summary
Antibody-drug conjugates represent a cornerstone of precision medicine in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Trastuzumab emtansine (T-DM1), an ADC composed of the HER2-targeting antibody Trastuzumab and the maytansinoid derivative DM1, has been a transformative therapy for HER2-positive breast cancer. The new this compound ADC, built upon a similar principle, utilizes a next-generation maytansinoid payload, this compound, with the potential for enhanced efficacy and an improved therapeutic window. This guide will dissect the critical attributes of both ADCs, from their mechanism of action to their performance in key preclinical assays.
Data Presentation: Quantitative Comparison of a this compound ADC and T-DM1
The following tables summarize the key performance indicators of a hypothetical HER2-targeted this compound ADC in comparison to the standard of care, T-DM1. The data for the this compound ADC is extrapolated from preclinical studies of maytansinoid-based ADCs and the known properties of DM3 derivatives.
| Parameter | Hypothetical this compound ADC | Trastuzumab emtansine (T-DM1) | References |
| Target Antigen | HER2 | HER2 | [1] |
| Monoclonal Antibody | Trastuzumab (or bioequivalent) | Trastuzumab | [1] |
| Payload | This compound | DM1 (emtansine) | [1][2] |
| Linker Type | Thioether (non-cleavable) | Thioether (non-cleavable) | [3][4] |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis | [3][5] |
| Drug-to-Antibody Ratio (DAR) | ~3.5 | ~3.5 | [6][7] |
| In Vitro Performance | Hypothetical this compound ADC | Trastuzumab emtansine (T-DM1) | References |
| IC50 (HER2-positive cells) | Potentially lower than T-DM1 due to enhanced payload potency | Nanomolar range | [2][8] |
| Bystander Killing Effect | Limited (due to non-cleavable linker and charged metabolite) | Limited to none | [9][10] |
| Internalization Efficiency | High (antibody-dependent) | High (antibody-dependent) | [11][12] |
| Pharmacokinetic Properties | Hypothetical this compound ADC | Trastuzumab emtansine (T-DM1) | References |
| Half-life | Similar to T-DM1 (~4 days) | Approximately 4 days | [3] |
| Clearance | Expected to be similar to T-DM1 (0.68 L/day) | 0.68 L/day | [3] |
| Metabolism | Lysosomal degradation to release payload metabolites | Lysosomal degradation to release DM1 metabolites | [3] |
| Clinical Performance (T-DM1) | EMILIA Trial | KATHERINE Trial | References |
| Indication | Metastatic Breast Cancer (previously treated with trastuzumab and a taxane) | Early Breast Cancer (with residual invasive disease after neoadjuvant therapy) | [13][14] |
| Progression-Free Survival (PFS) | 9.6 months (vs. 6.4 months with lapatinib + capecitabine) | 3-year invasive disease-free survival of 88.3% (vs. 77.0% with trastuzumab) | [13][14] |
| Overall Survival (OS) | 30.9 months (vs. 25.1 months with lapatinib + capecitabine) | 3-year overall survival of 94.2% (vs. 90.3% with trastuzumab) | [13][14] |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia, elevated liver transaminases | Thrombocytopenia, fatigue, elevated liver transaminases | [13][14] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.
Mechanism of Action of Maytansinoid-Based ADCs
Experimental Workflow for ADC Comparison
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the this compound ADC and T-DM1 on HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive cell line (e.g., SKBR3, BT-474)
-
HER2-negative cell line (e.g., MCF7, MDA-MB-468)
-
This compound ADC and T-DM1
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound ADC and T-DM1 in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Bystander Killing Effect Assay (Co-culture Method)
Objective: To assess the ability of the this compound ADC and T-DM1 to kill neighboring HER2-negative cells.
Materials:
-
HER2-positive cell line (e.g., SKBR3)
-
HER2-negative cell line stably expressing a fluorescent protein (e.g., MCF7-GFP)
-
This compound ADC and T-DM1
-
Cell culture medium
-
96-well plates
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Co-culture the HER2-positive and HER2-negative (fluorescently labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1) for 24 hours.
-
Treat the co-culture with various concentrations of the this compound ADC and T-DM1.
-
Incubate for 72-96 hours.
-
Quantify the viability of the fluorescently labeled HER2-negative cells using a fluorescence microscope or plate reader.
-
Compare the viability of the HER2-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify and compare the rate of internalization of the this compound ADC and T-DM1 into HER2-positive cells.
Materials:
-
HER2-positive cell line (e.g., SKBR3)
-
Fluorescently labeled this compound ADC and T-DM1 (e.g., with Alexa Fluor 488)
-
Trypan blue or another quenching agent
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Incubate the HER2-positive cells with the fluorescently labeled ADCs at 4°C for 1 hour to allow binding but prevent internalization.
-
Wash the cells to remove unbound ADC.
-
Shift the cells to 37°C to initiate internalization.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), stop the internalization by placing the cells on ice.
-
Add a quenching agent like trypan blue to quench the fluorescence of the non-internalized, surface-bound ADC.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Plot the MFI over time to determine the rate of internalization for each ADC.
Conclusion
This comparative guide provides a foundational framework for evaluating the novel this compound ADC against the current standard of care, T-DM1. The provided data tables, diagrams, and experimental protocols are intended to equip researchers with the necessary tools to conduct objective and rigorous benchmarking studies. While the hypothetical this compound ADC shows promise based on the enhanced potency of its payload, comprehensive preclinical and clinical investigations are imperative to fully elucidate its therapeutic potential and safety profile. The methodologies outlined herein will be critical in generating the robust data required to advance this next generation of antibody-drug conjugates.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. login.medscape.com [login.medscape.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvant T-DM1 in Patients With HER2-Positive Breast Cancer: Long-Term Results of the KATHERINE Trial - The ASCO Post [ascopost.com]
Assessing the Immunogenicity of DM3-Sme Conjugates: A Comparative Guide
The immunogenicity of antibody-drug conjugates (ADCs) is a critical factor in their development, influencing both safety and efficacy. This guide provides a comparative assessment of the immunogenicity profile of DM3-Sme containing ADCs against other maytansinoid-based conjugates, such as those utilizing DM1 and DM4. While direct, head-to-head clinical immunogenicity data is limited, this guide leverages available preclinical data and an understanding of the molecular attributes of these conjugates to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to ADC Immunogenicity
An immune response to an ADC can be directed against any part of the molecule: the antibody, the linker, or the cytotoxic payload. The formation of anti-drug antibodies (ADAs) can have several consequences, including altered pharmacokinetics (PK), reduced efficacy, and in some cases, adverse events such as infusion reactions.[1] The immunogenicity of an ADC is influenced by a multitude of factors, including the protein sequence of the antibody, the chemical nature of the linker and payload, the conjugation method, and patient-specific factors.[2]
Factors Influencing Immunogenicity of Maytansinoid-Based ADCs
Maytansinoids, such as DM1, DM4, and the derivative used in this compound conjugates, are potent microtubule inhibitors. While the small molecule payload itself is generally not immunogenic, it can act as a hapten when conjugated to the large antibody carrier, potentially inducing an immune response.[2] Key factors influencing the immunogenicity of these conjugates include:
-
Linker Chemistry: The linker connecting the maytansinoid to the antibody plays a crucial role. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or sulfonate groups, can shield the hydrophobic payload and reduce the propensity for aggregation, a known driver of immunogenicity.[3] The this compound conjugate utilizes a specific linker technology that should be assessed for its hydrophilicity and potential to influence the overall immunogenicity of the ADC.
-
Payload and Metabolites: The structure of the maytansinoid payload and its metabolites can influence the immune response. Differences in the chemical structure of DM1, DM4, and the maytansinoid in this compound could lead to the generation of distinct T-cell epitopes upon processing by antigen-presenting cells (APCs).
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can impact the ADC's physicochemical properties and its potential to be recognized by the immune system. Higher DARs can sometimes lead to increased aggregation and immunogenicity.
Comparative Analysis of Maytansinoid-Based ADCs
Table 1: Structural and Physicochemical Comparison of Maytansinoid Payloads
| Feature | DM1 | DM4 | Maytansinoid in this compound |
| Full Name | N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | Information on the specific maytansinoid derivative in this compound is proprietary and not publicly available. |
| Linker Attachment Site | Thiol group | Thiol group | Thiol group |
| Reported Hydrophobicity | Less hydrophobic than auristatins[4] | Generally similar hydrophobicity profile to DM1 | Expected to have a hydrophobicity profile in the range of other maytansinoids. |
Table 2: Potential Immunogenicity Risk Factors
| ADC Platform | Linker Type | Potential for Aggregation | Inferred Immunogenicity Risk |
| DM1-ADC (e.g., T-DM1) | Non-cleavable thioether (SMCC) | Lower, due to stable linker | Low to moderate clinical ADA incidence reported for T-DM1 (around 5.3%)[2] |
| DM4-ADC (e.g., with SPDB linker) | Cleavable disulfide | Potentially higher due to linker chemistry and potential for premature release | Data on ADA incidence for DM4-ADCs is less consolidated in public literature. |
| This compound ADC | Proprietary Sme linker | Dependent on the specific properties of the Sme linker (e.g., hydrophilicity) | Preclinical and early clinical data are needed to establish the immunogenicity profile. |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed to evaluate the immunogenicity of ADCs, involving screening, confirmation, and characterization of ADAs.[5]
Anti-Drug Antibody (ADA) Bridging Assay
This is the most common format for detecting ADAs.
Methodology:
-
Coating: Microtiter plates are coated with the ADC.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: A labeled version of the ADC (e.g., biotinylated or ruthenylated) is added. This labeled ADC will also bind to the ADAs, forming a "bridge."
-
Signal Generation: A detection reagent (e.g., streptavidin-HRP for biotinylated ADC) is added, and a signal is generated, which is proportional to the amount of ADAs in the sample.
-
Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled ADC to confirm the specificity of the binding. A significant reduction in signal confirms the presence of specific ADAs.
In Vitro T-Cell Proliferation Assay
This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors are isolated.
-
Antigen Presentation: Dendritic cells (DCs) within the PBMC population are allowed to process and present peptides derived from the ADC.
-
T-Cell Stimulation: T-cells that recognize these peptides become activated and proliferate.
-
Measurement of Proliferation: Proliferation is typically measured by the incorporation of a radioactive nucleotide (e.g., 3H-thymidine) or by using a fluorescent dye like CFSE, which is diluted with each cell division and can be quantified by flow cytometry.
-
Data Analysis: A stimulation index (SI) is calculated by dividing the proliferation in the presence of the ADC by the proliferation in a negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive response.
Visualizing Immunogenicity Pathways and Workflows
References
- 1. Frontiers | Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma [frontiersin.org]
- 2. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 5. researchgate.net [researchgate.net]
Comparative stability studies of maytansinoid-based ADCs
A Comparative Guide to the Stability of Maytansinoid-Based Antibody-Drug Conjugates
This guide provides a comparative analysis of the stability of maytansinoid-based antibody-drug conjugates (ADCs), focusing on the impact of different linker technologies. The stability of an ADC is a critical quality attribute that influences its efficacy, safety, and pharmacokinetic profile. Understanding the factors that contribute to ADC stability is paramount for researchers, scientists, and drug development professionals in the oncology field.
Introduction to Maytansinoid ADC Stability
Maytansinoids, such as DM1 and DM4, are potent microtubule-inhibiting agents used as cytotoxic payloads in ADCs. The linker connecting the maytansinoid to the monoclonal antibody (mAb) is a key determinant of the ADC's stability. Linkers can be broadly categorized as non-cleavable (e.g., those using SMCC chemistry) or cleavable (e.g., disulfide-containing linkers like SPDB). An ideal linker should be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, but allow for efficient release of the drug once the ADC has reached the target tumor cell.
Key stability concerns for maytansinoid-based ADCs include:
-
Deconjugation: The loss of the drug-linker from the antibody in circulation.
-
Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Chemical Degradation: Modification of the antibody, linker, or payload under various stress conditions.
This guide will compare the stability of maytansinoid ADCs with different linkers, presenting quantitative data from published studies and providing detailed experimental protocols for key stability-indicating assays.
Comparative Stability Data
The stability of maytansinoid ADCs is significantly influenced by the choice of linker. Non-cleavable linkers generally exhibit higher stability in plasma compared to cleavable disulfide linkers.
Table 1: Comparative Plasma Clearance of Maytansinoid ADCs with Different Linkers
This table summarizes the plasma clearance rates of maytansinoid ADCs, demonstrating the superior stability of the non-cleavable SMCC linker compared to disulfide linkers. Among the disulfide linkers, the more sterically hindered SPDB linker shows improved stability over the less hindered SPP linker.
| ADC Construct | Linker Type | Key Feature | Relative Plasma Stability | Observations |
| Ab-SMCC-DM1 | Non-cleavable (Thioether) | Stable thioether bond | High | Exhibits the slowest clearance from plasma, indicating high stability in circulation.[1][2] |
| Ab-SPDB-DM4 | Cleavable (Disulfide) | Sterically hindered disulfide | Medium | Clears more slowly than Ab-SPP-DM1 but faster than Ab-SMCC-DM1.[1] The steric hindrance offers some protection against reduction in plasma.[3] |
| Ab-SPP-DM1 | Cleavable (Disulfide) | Less hindered disulfide | Low | Cleared more rapidly from circulation compared to Ab-SMCC-DM1 and Ab-SPDB-DM4, suggesting lower plasma stability.[1][2] |
Data synthesized from studies comparing maytansinoid ADCs with different linkers. The relative stability is based on reported plasma clearance rates in preclinical models.
Table 2: Comparative Thermal Stability of Maytansinoid ADCs
Thermal stress can induce aggregation of ADCs. This table compares the thermal stability of a lysine-conjugated ADC (Trastuzumab emtansine, T-DM1) with a site-specifically conjugated maytansinoid ADC. Site-specific conjugation can lead to a more homogeneous product with potentially improved stability.
| ADC Construct | Conjugation Method | Temperature | Storage Duration | Aggregation (%) |
| Trastuzumab emtansine (T-DM1) | Lysine conjugation (SMCC-DM1) | 4°C | 4 weeks | ~2-3% |
| 25°C | 4 weeks | ~5-7% | ||
| 40°C | 4 weeks | >10% | ||
| Trastuzumab-AJICAP-maytansinoid | Site-specific (Fc-affinity peptide) | 4°C | 4 weeks | <2% |
| 25°C | 4 weeks | ~2% | ||
| 40°C | 4 weeks | ~4% |
Data for T-DM1 is based on literature values, while data for Trastuzumab-AJICAP-maytansinoid is from a direct study. This comparison suggests that the site-specific ADC exhibits greater resistance to thermally induced aggregation.[4]
Experimental Protocols
Accurate assessment of ADC stability relies on a panel of orthogonal analytical techniques. Below are detailed methodologies for key experiments.
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Purpose: To separate and quantify high molecular weight species (aggregates) and fragments from the monomeric ADC.
Methodology:
-
System: A biocompatible HPLC system (e.g., Agilent 1260 Infinity Bio-inert LC) equipped with a UV detector.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm.
-
Mobile Phase: 150 mM sodium phosphate buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter through a 0.22 µm membrane if necessary.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total integrated area.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Heterogeneity Analysis
Purpose: To separate ADC species based on the number of conjugated drug-linkers (drug-to-antibody ratio, DAR) and to monitor changes in hydrophobicity.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 15 µL.
-
Data Analysis: Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine-conjugated ADCs) are resolved. The average DAR can be calculated by summing the area of each peak multiplied by its DAR value and dividing by the total peak area.
In Vitro Plasma Stability Assay with LC-MS Analysis
Purpose: To assess the stability of the ADC and measure the rate of drug deconjugation in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Cleanup (Affinity Capture):
-
Use protein A or anti-human IgG coated magnetic beads to capture the ADC from the plasma samples.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
-
LC-MS/MS Analysis:
-
Total Antibody Quantification (ELISA): A standard sandwich ELISA can be used to measure the concentration of total antibody (conjugated and unconjugated) at each time point.
-
Conjugated Antibody Quantification (LC-MS): Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. This is often done at the subunit level after reduction and/or enzymatic digestion (e.g., with IdeS).
-
Free Drug Quantification: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the amount of released maytansinoid payload.
-
-
Data Analysis: Plot the average DAR or the percentage of conjugated antibody over time to determine the stability profile. Calculate the half-life of the conjugate in plasma.
Visualizations
Experimental Workflow for ADC Stability Testing
Caption: Workflow for a typical comparative stability study of maytansinoid ADCs.
Intracellular Processing of Maytansinoid ADCs
Caption: Intracellular activation pathway of a maytansinoid ADC.
References
- 1. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
Safety Operating Guide
Essential Safety and Handling of DM3-Sme: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of highly potent compounds like DM3-Sme is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans for this compound, a maytansine derivative and tubulin inhibitor used as a cytotoxic moiety in antibody-drug conjugates (ADCs).
This compound is a highly cytotoxic agent, and all handling procedures must be conducted with strict adherence to safety protocols to minimize exposure risk. The information presented here is a synthesis of best practices for handling potent cytotoxic compounds and maytansinoid derivatives. Note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines are based on information for structurally and functionally similar maytansinoids and general guidance for handling hazardous drugs.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. A comprehensive PPE ensemble is required for all procedures involving this compound, from initial handling of the neat compound to the disposal of contaminated waste.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects personal clothing and skin from contamination. The back-closing design offers better frontal protection. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne particles of the cytotoxic compound. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the tracking of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially in its powdered form, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a containment isolator (glove box) to ensure both personnel and environmental protection.
1. Preparation and Pre-Handling Check:
- Ensure the BSC or containment isolator is certified and functioning correctly.
- Gather all necessary materials, including pre-weighed this compound, solvents, and disposal containers, and place them inside the containment unit before starting work.
- Don all required PPE as specified in the table above.
2. Reconstitution and Dilution:
- Carefully uncap the vial containing this compound powder.
- Use a dedicated, calibrated pipette to add the appropriate solvent slowly to the vial to avoid aerosolization.
- Gently swirl the vial to dissolve the compound completely. Do not vortex or shake vigorously.
- Perform all subsequent dilutions within the containment unit.
3. Post-Handling and Decontamination:
- Wipe down all surfaces inside the BSC or isolator with a deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) and then with 70% ethanol.
- Carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container before exiting the containment area.
- Remove the remaining PPE in a designated doffing area, ensuring no contact with contaminated surfaces. Dispose of all disposable PPE as cytotoxic waste.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and puncture-proof container designated for cytotoxic chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Place directly into a sharps container or a rigid, sealed container labeled for cytotoxic waste. |
| Contaminated PPE | Bagged in a yellow cytotoxic waste bag inside the containment unit, then placed in a second labeled bag upon removal. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled container for cytotoxic liquid waste. Do not pour down the drain. |
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary to mitigate the risk.
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is contained within the BSC, decontaminate it following standard procedures.
-
For spills outside of a containment unit, use a spill kit specifically designed for cytotoxic drugs.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Absorb the spill with absorbent pads, then decontaminate the area.
-
Dispose of all cleanup materials as cytotoxic waste.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
